Benzyl 3-iodoazetidine-1-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-iodoazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXKRIUJMHHPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585721 | |
| Record name | Benzyl 3-iodoazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939759-26-9 | |
| Record name | Benzyl 3-iodoazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl 3-iodoazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzyl 3-iodoazetidine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. The document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a versatile building block in medicinal chemistry. The presence of the iodo group on the azetidine ring allows for a variety of chemical transformations, particularly cross-coupling reactions, making it a valuable precursor for the synthesis of complex bioactive molecules.[1] This guide outlines a common and effective method for its preparation starting from benzyl 3-hydroxyazetidine-1-carboxylate.
Synthesis of this compound
The synthesis of this compound is typically achieved through the iodination of its corresponding 3-hydroxy precursor, benzyl 3-hydroxyazetidine-1-carboxylate. The Appel reaction, utilizing triphenylphosphine and iodine, is a widely employed method for this transformation.
Reaction Pathway
The overall synthetic transformation is depicted in the following diagram:
Caption: Synthesis of this compound.
Experimental Protocol
The following protocol details the step-by-step procedure for the synthesis of this compound.
Materials and Equipment:
-
Benzyl 3-hydroxyazetidine-1-carboxylate
-
Imidazole
-
Triphenylphosphine (PPh3)
-
Iodine (I2)
-
Dichloromethane (CH2Cl2), anhydrous
-
Diethyl ether
-
Silica gel
-
Schlenk tube
-
Magnetic stirrer
-
Standard laboratory glassware
-
Flash chromatography system
Procedure:
-
To a Schlenk tube equipped with a stir bar, add imidazole (1.4 eq) and triphenylphosphine (1.4 eq).
-
Evacuate the tube and backfill with argon (repeat this cycle three times).
-
Add anhydrous dichloromethane (CH2Cl2) to dissolve the solids.
-
Cool the resulting solution to 0 °C using an ice bath.
-
Add iodine (1.4 eq) portion-wise to the cooled solution.
-
In a separate flask, dissolve benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous CH2Cl2.
-
Add the solution of benzyl 3-hydroxyazetidine-1-carboxylate dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Upon completion, add diethyl ether to the reaction mixture.
-
Pass the mixture through a short plug of silica gel, washing with diethyl ether to remove the precipitated solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash chromatography to obtain the desired product, this compound.[1]
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis.
| Reactant/Reagent | Molar Equivalent |
| Benzyl 3-hydroxyazetidine-1-carboxylate | 1.0 |
| Imidazole | 1.4 |
| Triphenylphosphine | 1.4 |
| Iodine | 1.4 |
| Reaction Parameter | Value |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight |
While a specific yield for this reaction is not explicitly reported in the available literature, a similar iodination of the N-Boc analogue, 1-Boc-3-hydroxyazetidine, proceeds with a reported yield of 99%.[2]
Synthesis of the Precursor: Benzyl 3-hydroxyazetidine-1-carboxylate
The starting material, benzyl 3-hydroxyazetidine-1-carboxylate, can be prepared from 3-hydroxyazetidine hydrochloride and benzyl chloroformate.
Reaction Pathway
Caption: Synthesis of the precursor material.
Experimental Protocol
Materials and Equipment:
-
3-Hydroxyazetidine hydrochloride
-
Potassium carbonate (K2CO3)
-
Benzyl chloroformate
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Sodium sulfate (Na2SO4)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of water and THF.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0-5 °C and slowly add benzyl chloroformate (1.05 eq) dropwise over 30 minutes.
-
Continue stirring at 0-5 °C and then allow the reaction to proceed overnight at room temperature.
-
Remove the THF under reduced pressure.
-
Extract the remaining aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with water, dry over sodium sulfate, and concentrate to give the crude product.
-
Purify the residue by silica gel column chromatography to afford pure benzyl 3-hydroxyazetidine-1-carboxylate.
Quantitative Data
| Reactant/Reagent | Molar Equivalent |
| 3-Hydroxyazetidine hydrochloride | 1.0 |
| Potassium carbonate | 2.0 |
| Benzyl chloroformate | 1.05 |
| Reaction Parameter | Value |
| Solvent | THF/Water |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight |
| Yield | 100% (reported) |
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow for the synthesis of the target compound.
Caption: High-level experimental workflow.
This guide provides researchers with the necessary information to successfully synthesize this compound. The detailed protocols and quantitative data serve as a valuable resource for laboratory work in the field of synthetic and medicinal chemistry.
References
Benzyl 3-Iodoazetidine-1-carboxylate: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-iodoazetidine-1-carboxylate is a key synthetic intermediate in medicinal chemistry, valued for its role in introducing the azetidine motif into drug candidates. The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important structural component in the design of novel therapeutics due to its ability to impart unique conformational constraints and improve physicochemical properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in drug discovery.
Chemical and Physical Properties
While many of the physical properties of this compound are predicted, they provide valuable guidance for its handling and use in synthesis. The available data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂INO₂ | [1][2] |
| Molecular Weight | 317.12 g/mol | [1][2] |
| CAS Number | 939759-26-9 | [1] |
| Appearance | Not specified (likely an oil or solid) | |
| Boiling Point (Predicted) | 377.5 ± 42.0 °C at 760 mmHg | [1][3] |
| Density (Predicted) | 1.72 ± 0.1 g/cm³ | [1][3] |
| Flash Point (Predicted) | 182.1 °C | [1][3] |
| Refractive Index (Predicted) | 1.642 | [1] |
| Storage Conditions | 2-8°C, sealed, dry | [1][2] |
| Solubility | Soluble in common organic solvents like dichloromethane and ether. | [1] |
Synthesis
This compound is typically synthesized from its precursor, benzyl 3-hydroxyazetidine-1-carboxylate, through an iodination reaction.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Benzyl 3-hydroxyazetidine-1-carboxylate
-
Imidazole
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Silica gel
-
Argon gas
Procedure:
-
To a Schlenk tube equipped with a stir bar, add imidazole (1.4 equivalents) and triphenylphosphine (1.4 equivalents).
-
Evacuate the tube and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous dichloromethane to dissolve the reagents.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add iodine (1.4 equivalents) portion-wise to the cooled solution.
-
In a separate flask, dissolve benzyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in dichloromethane.
-
Add the solution of benzyl 3-hydroxyazetidine-1-carboxylate dropwise to the reaction mixture at 0 °C. The solution will turn brown with the formation of a yellow solid.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Upon completion, add diethyl ether to the mixture.
-
Pass the mixture through a pad of silica gel, washing with diethyl ether to remove solid byproducts.
-
Concentrate the resulting solution under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired product, this compound.
Reactivity and Applications in Drug Discovery
The key chemical property of this compound that makes it a valuable tool in drug discovery is the reactivity of the carbon-iodine bond. The iodine atom serves as a good leaving group, enabling nucleophilic substitution and, more importantly, participation in transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the attachment of a wide variety of aryl and heteroaryl groups at the 3-position of the azetidine ring. This is crucial for structure-activity relationship (SAR) studies, where systematic modification of a drug candidate's structure is performed to optimize its biological activity.[2][4]
Generalized Experimental Protocol: Suzuki-Miyaura Coupling of this compound
The following is a generalized protocol adapted from procedures for similar iodo-heterocycles and can be optimized for specific substrates.[4][5]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., dioxane/water, toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid or boronate ester (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl or 3-heteroaryl azetidine derivative.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Benzyl 3-Iodoazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of benzyl 3-iodoazetidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document details the spectroscopic and analytical methodologies employed to confirm the chemical structure of this compound, offering valuable insights for researchers engaged in medicinal chemistry and drug development.
Chemical Identity and Physical Properties
This compound is a heterocyclic organic compound with the chemical formula C₁₁H₁₂INO₂ and a molecular weight of 317.12 g/mol .[1][2] Its structure features a four-membered azetidine ring substituted with an iodine atom at the 3-position and protected at the nitrogen atom with a benzyloxycarbonyl (Cbz) group. The presence of the iodine atom makes it a versatile building block for further functionalization through various cross-coupling reactions, enhancing its utility in the synthesis of complex bioactive molecules.
A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 939759-26-9 | [1][2] |
| Molecular Formula | C₁₁H₁₂INO₂ | [1][2] |
| Molecular Weight | 317.12 g/mol | [1][2] |
| Boiling Point (Predicted) | 377.5 ± 42.0 °C | [2] |
| Density (Predicted) | 1.72 ± 0.1 g/cm³ | [2] |
| Flash Point (Predicted) | 182.1 °C | [2] |
| Storage | 2-8°C, sealed, dry |
Synthesis of this compound
The primary synthetic route to this compound involves the iodination of its precursor, benzyl 3-hydroxyazetidine-1-carboxylate. This transformation is a crucial step in creating a versatile intermediate for further chemical modifications.
Detailed Experimental Protocol for Synthesis
The synthesis is typically carried out by reacting benzyl 3-hydroxyazetidine-1-carboxylate with a source of iodine, often in the presence of triphenylphosphine and imidazole in a suitable organic solvent like dichloromethane.[2]
Materials:
-
Benzyl 3-hydroxyazetidine-1-carboxylate
-
Iodine (I₂)
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add imidazole and triphenylphosphine.
-
Add anhydrous dichloromethane and stir until all solids are dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Add iodine portion-wise to the cooled solution.
-
In a separate flask, dissolve benzyl 3-hydroxyazetidine-1-carboxylate in anhydrous dichloromethane.
-
Add the solution of the hydroxyazetidine derivative dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Upon completion, the reaction is typically quenched, and the crude product is purified by flash chromatography on silica gel to yield pure this compound.[2]
Spectroscopic Data and Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
-
Aromatic Protons: A multiplet in the range of δ 7.30-7.40 ppm is characteristic of the five protons on the phenyl ring of the benzyl group.
-
Benzylic Protons: A singlet around δ 5.15 ppm corresponds to the two protons of the -CH₂- group attached to the ester oxygen.
-
Azetidine Ring Protons: The protons on the four-membered azetidine ring will exhibit complex splitting patterns due to their rigid nature and coupling with each other. The proton attached to the carbon bearing the iodine atom (the methine proton) is expected to appear as a multiplet. The methylene protons on the azetidine ring will also appear as multiplets.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 155-165 ppm, is indicative of the carbamate carbonyl carbon.
-
Aromatic Carbons: Several signals in the range of δ 127-136 ppm correspond to the carbons of the phenyl ring.
-
Benzylic Carbon: The carbon of the -CH₂- group of the benzyl ester will appear around δ 67 ppm.
-
Azetidine Ring Carbons: The carbons of the azetidine ring will resonate in the aliphatic region. The carbon atom bonded to the iodine (C-I) will be significantly shifted to a higher field (lower ppm value) compared to a C-H or C-O bond, typically appearing in the range of δ 5-15 ppm. The other two carbons of the azetidine ring will appear at higher chemical shifts.
A summary of predicted and observed (from similar structures) NMR data is presented in Table 2.
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Phenyl (C₆H₅) | 7.30 - 7.40 (m, 5H) | 127 - 136 |
| Benzylic CH₂ | ~5.15 (s, 2H) | ~67 |
| Carbamate C=O | - | 155 - 165 |
| Azetidine CH-I | Multiplet | 5 - 15 |
| Azetidine CH₂ | Multiplets | ~50-60 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z = 317. Key fragmentation patterns would include the loss of the benzyl group, the iodine atom, and cleavage of the azetidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
C=O Stretch (Carbamate): A strong absorption band in the region of 1690-1710 cm⁻¹ is characteristic of the carbonyl group of the carbamate.
-
C-N Stretch: An absorption band in the range of 1200-1350 cm⁻¹ corresponds to the C-N bond of the azetidine ring.
-
C-O Stretch (Ester): Bands in the region of 1000-1300 cm⁻¹ are indicative of the C-O stretching vibrations of the ester group.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are typical for the C-H bonds of the aromatic ring.
-
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the azetidine and benzylic methylene groups.
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to TMS.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Infrared Spectroscopy Protocol
-
Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. For a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or salt plate is recorded and automatically subtracted from the sample spectrum.
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Conclusion
The structure of this compound is unequivocally confirmed through a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and fragmentation patterns, and IR spectroscopy identifies the key functional groups. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the synthesis and characterization of this and related pharmaceutical intermediates. The versatility of this molecule, particularly the reactive iodine substituent, makes it a cornerstone for the development of novel therapeutics.
References
An In-Depth Technical Guide to Benzyl 3-Iodoazetidine-1-carboxylate (CAS: 939759-26-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzyl 3-iodoazetidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical properties, synthesis, and significant applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound is a versatile organic compound valued for its unique structural features. The presence of a strained azetidine ring, a benzyl carbamate protecting group, and a reactive iodine atom makes it a valuable intermediate in the synthesis of complex molecules.[1][2]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source |
| CAS Number | 939759-26-9 | [3] |
| Molecular Formula | C₁₁H₁₂INO₂ | [3] |
| Molecular Weight | 317.12 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | - |
| Boiling Point | 377.5 ± 42.0 °C (predicted) | [4] |
| Density | 1.72 ± 0.1 g/cm³ (predicted) | [4] |
| Storage | 2-8°C, protect from light | [2] |
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
Note: The following spectral data are predicted based on the analysis of structurally analogous compounds. Experimental verification is recommended.
| ¹H NMR (CDCl₃, 400 MHz) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.35 | m | Ar-H | |
| ~5.15 | s | O-CH₂-Ph | |
| ~4.40 | m | CH-I | |
| ~4.20 | m | N-CH₂ | |
| ~3.80 | m | N-CH₂ |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C=O | |
| ~136.0 | Ar-C (quaternary) | |
| ~128.5, ~128.0, ~127.8 | Ar-CH | |
| ~67.0 | O-CH₂-Ph | |
| ~55.0 | N-CH₂ | |
| ~25.0 | CH-I |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor.
Synthesis Pathway
The general synthetic route involves the protection of 3-hydroxyazetidine followed by iodination of the hydroxyl group.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Iodination of Benzyl 3-hydroxyazetidine-1-carboxylate
This protocol is a representative procedure adapted from general methods for the iodination of alcohols.
Materials:
-
Benzyl 3-hydroxyazetidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq.) and imidazole (1.5 eq.). Dissolve the solids in anhydrous dichloromethane.
-
Addition of Iodine: Cool the solution to 0°C in an ice bath. Add iodine (1.5 eq.) portion-wise, allowing the color to dissipate between additions.
-
Addition of Starting Material: In a separate flask, dissolve benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Applications in Drug Discovery and Development
The unique structural characteristics of this compound make it a valuable building block in medicinal chemistry, particularly in the synthesis of PROTACs.
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[4][5][6]
The azetidine moiety in this compound provides a rigid and defined scaffold for the linker, which can be crucial for establishing a productive ternary complex between the target protein and the E3 ligase.[6] The iodine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the attachment of either the target protein ligand or the E3 ligase ligand.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound as a linker typically involves a multi-step process.
Caption: General workflow for PROTAC synthesis using the azetidine linker.
Mechanism of PROTAC Action
The azetidine-containing linker plays a crucial role in orienting the two ligands to facilitate the formation of a stable ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.
Caption: Mechanism of action for a PROTAC utilizing an azetidine linker.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery and development. Its unique structural features, including the rigid azetidine core and the reactive iodine handle, make it particularly well-suited for the synthesis of PROTACs. The ability to precisely control the linker length and geometry through the use of such building blocks is a key factor in the design of potent and selective protein degraders. This technical guide provides researchers with the fundamental knowledge required to effectively utilize this compound in their synthetic and medicinal chemistry programs.
References
The Synthesis of Benzyl 3-iodoazetidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of benzyl 3-iodoazetidine-1-carboxylate, a key intermediate in pharmaceutical development. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data associated with its preparation, catering to the needs of researchers and professionals in drug development and medicinal chemistry.
Core Synthesis Route: From Hydroxy to Iodo functionality
The primary and most direct synthetic route to this compound involves the iodination of its precursor, benzyl 3-hydroxyazetidine-1-carboxylate.[1] This reaction typically employs a phosphine-mediated halogenation, a common and effective method for converting alcohols to alkyl iodides.
Starting Materials and Reagents
The synthesis fundamentally relies on the availability of the key starting material and specific reagents outlined in the table below.
| Compound | Role | Molecular Formula | Molar Mass ( g/mol ) |
| Benzyl 3-hydroxyazetidine-1-carboxylate | Starting Material | C₁₁H₁₃NO₃ | 207.23 |
| Imidazole | Reagent | C₃H₄N₂ | 68.08 |
| Triphenylphosphine (PPh₃) | Reagent | C₁₈H₁₅P | 262.29 |
| Iodine (I₂) | Reagent | I₂ | 253.81 |
| Dichloromethane (CH₂Cl₂) | Solvent | CH₂Cl₂ | 84.93 |
Experimental Protocol
The following protocol for the synthesis of this compound is based on established laboratory procedures.[1]
Reaction Scheme:
A schematic overview of the iodination reaction.
Procedure:
-
Preparation of the Reagent Mixture: In a Schlenk tube equipped with a stir bar, add imidazole (2.38 g, 35 mmol) and triphenylphosphine (9.18 g, 35 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add dichloromethane (40 mL) to the Schlenk tube.
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.
-
Iodine Addition: Add iodine tablets (8.9 g, 35 mmol) portion-wise to the cooled solution.
-
Starting Material Addition: Dissolve benzyl 3-hydroxyazetidine-1-carboxylate (25 mmol) in dichloromethane (20 mL). Add this solution dropwise to the reaction mixture at 0 °C. The solution will turn brown with the formation of a yellow solid.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Add ether to the reaction mixture.
-
Pass the mixture through a pad of silica gel, washing with ether to remove solid byproducts.
-
Concentrate the resulting solution under reduced pressure.
-
Purify the residue by flash chromatography to yield the final product, this compound.[1]
-
Quantitative Data Summary
The following table summarizes the quantitative aspects of the described synthesis.
| Reactant/Reagent | Molar Equivalent | Quantity (mmol) | Mass (g) |
| Benzyl 3-hydroxyazetidine-1-carboxylate | 1.0 | 25 | Not specified, calculated based on mmol |
| Imidazole | 1.4 | 35 | 2.38 |
| Triphenylphosphine (PPh₃) | 1.4 | 35 | 9.18 |
| Iodine (I₂) | 1.4 | 35 | 8.9 |
Logical Workflow of Synthesis
The synthesis of this compound follows a clear and logical progression from the starting material to the final product, as illustrated in the workflow diagram below.
Workflow for the synthesis of this compound.
References
benzyl 3-iodoazetidine-1-carboxylate molecular weight and formula
An In-depth Technical Guide to Benzyl 3-iodoazetidine-1-carboxylate
This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Identifiers
This compound is a heterocyclic organic compound.[1][2] It is recognized for its utility as a building block in the synthesis of more complex bioactive molecules.[1] The presence of an iodine atom allows for further chemical modifications, such as cross-coupling reactions, making it a versatile reagent in medicinal chemistry.[1]
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₁₂INO₂ | [1][2][3][4][5] |
| Molecular Weight | 317.12 g/mol | [1][2][3][6] |
| CAS Number | 939759-26-9 | [2][3][5] |
| Boiling Point | 377.5°C at 760 mmHg | [1][2][7] |
| Density | 1.72 g/cm³ (Predicted) | [2] |
| Flash Point | 182.1°C | [2][4] |
| Storage Conditions | Room temperature, or 2-8°C, sealed and dry | [1][2][3][5] |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound (also referred to as 1-Cbz-3-iodoazetidine) involves the iodination of the corresponding 3-hydroxy precursor.[2]
Materials:
-
1-Cbz-3-hydroxyazetidine
-
Imidazole
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Silica gel
Procedure: [2]
-
In a Schlenk tube equipped with a stir bar, combine imidazole (1.25 equivalents) and triphenylphosphine (1.25 equivalents).
-
Evacuate the tube and backfill with argon gas (repeat three times).
-
Add anhydrous dichloromethane to dissolve the solids.
-
Cool the resulting solution to 0°C in an ice bath.
-
Add iodine (1.25 equivalents) to the solution in portions.
-
In a separate flask, dissolve 1-Cbz-3-hydroxyazetidine (1 equivalent) in dichloromethane.
-
Add the solution of 1-Cbz-3-hydroxyazetidine dropwise to the iodine-containing mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Upon completion, add diethyl ether to the mixture.
-
Pass the mixture through a pad of silica gel, washing with diethyl ether to remove solid byproducts.
-
Concentrate the resulting solution under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired this compound.
Diagrams
Caption: Synthesis of this compound.
References
Technical Guide: Stability and Storage of Benzyl 3-iodoazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of benzyl 3-iodoazetidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Introduction
This compound is a heterocyclic building block utilized in the synthesis of bioactive molecules and drug candidates. Its azetidine ring is a structural motif found in various enzyme inhibitors and receptor modulators. The presence of an iodine atom allows for further molecular elaboration through cross-coupling reactions, making it a valuable tool in medicinal chemistry and structure-activity relationship (SAR) studies. Given its reactive nature, understanding the stability and optimal storage conditions is critical to ensure its integrity and performance in synthetic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂INO₂ |
| Molecular Weight | 317.12 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 377.5 ± 42.0 °C (Predicted) |
| Density | 1.72 ± 0.1 g/cm³ (Predicted) |
| Storage Temperature | 2-8°C |
Stability and Storage
Proper storage and handling are paramount to maintaining the quality and stability of this compound. The recommended storage conditions are summarized in the following table.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C[1][2] | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen)[3] | Prevents oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed container[1][3] | Prevents exposure to air and moisture. |
| Moisture | Store in a dry environment, protect from moisture[1][3] | The compound is likely susceptible to hydrolysis. |
| Light | Store in a cool and shaded area[3] | Protects from potential photolytic degradation. |
The benzyl carbamate (Cbz) protecting group can be susceptible to cleavage under acidic or basic conditions, and through hydrogenolysis. The carbon-iodine bond can also be a point of reactivity, particularly in the presence of light or certain metals.
Experimental Protocols: Forced Degradation Study
To comprehensively assess the stability of this compound, a forced degradation study is recommended. Such studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[1][2][3][4][5] The following protocols outline a general approach.
Objective
The primary objectives of a forced degradation study for this compound are:
-
To identify the likely degradation pathways.
-
To elucidate the structure of potential degradation products.
-
To develop and validate a stability-indicating analytical method.
-
To inform on appropriate storage and handling conditions.
General Workflow
Materials and Reagents
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol or other suitable solvent
Stress Conditions
The following table outlines the recommended stress conditions for the forced degradation study. A control sample (protected from stress conditions) should be analyzed at each time point.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 N HCl. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 N NaOH. |
| Neutral Hydrolysis | Dissolve the compound in water and heat at 60°C for 24 hours. |
| Oxidation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24 hours. |
| Photostability | Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be wrapped in aluminum foil. |
| Thermal Degradation | Heat the solid compound at a high temperature (e.g., 80°C) for 24 hours. |
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification of degradation products.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized.
Conclusion
The stability of this compound is crucial for its successful application in research and drug development. Adherence to the recommended storage conditions of refrigeration (2-8°C) in a dry, inert atmosphere is essential. A thorough understanding of its stability profile can be achieved through forced degradation studies, which will aid in the development of robust synthetic procedures and analytical methods. The protocols and information provided in this guide serve as a valuable resource for scientists and researchers working with this important chemical intermediate.
References
- 1. acdlabs.com [acdlabs.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of Benzyl 3-iodoazetidine-1-carboxylate
Introduction
Benzyl 3-iodoazetidine-1-carboxylate (CAS No. 939759-26-9) is a heterocyclic organic intermediate playing a role in the synthesis of more complex molecules, particularly within medicinal chemistry and drug discovery.[1][2] Its azetidine core is a key structural motif in various biologically active compounds. Understanding the solubility of this intermediate is critical for its application in chemical synthesis, enabling appropriate solvent selection for reactions, purification processes like chromatography and recrystallization, and formulation studies.
This technical guide provides a summary of the available solubility information for this compound in common organic solvents, outlines a general experimental protocol for solubility determination, and illustrates key workflows and principles related to solubility.
Solubility Data
This information suggests the compound is soluble in several common organic solvents. A summary of this qualitative data is presented in Table 1.
Table 1: Qualitative Solubility of this compound
| Solvent | IUPAC Name | Polarity Index | Solubility | Basis of Inference |
| Dichloromethane (DCM) | Dichloromethane | 3.1 | Soluble | Used as a reaction solvent during its synthesis.[1] |
| Diethyl Ether | Ethoxyethane | 2.8 | Soluble | Used during the workup and purification process.[1] |
| Ethyl Acetate (EtOAc) | Ethyl ethanoate | 4.4 | Likely Soluble | Commonly used as an eluent in flash chromatography for similar compounds. |
| Hexane | Hexane | 0.1 | Likely Sparingly Soluble | Commonly used as an eluent in flash chromatography for similar compounds. |
Note: "Likely Soluble" or "Likely Sparingly Soluble" indicates that while not explicitly stated, the use of these solvents in standard purification techniques for this class of compound suggests this level of solubility.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following general experimental protocol for determining the solubility of a solid organic compound can be employed.[3][4][5]
Objective: To determine the solubility of a solid compound in a given solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent(s)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or a shaker/vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a vial. The excess is crucial to ensure a saturated solution is formed.
-
Pipette a known volume of the selected solvent (e.g., 2.0 mL) into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and agitate (stir or shake) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature bath for a short time (e.g., 1-2 hours) to let undissolved solids settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately pass the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-particles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Accurately weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.
-
Calculate the solubility based on the mass of the residue and the volume of the solvent.
-
-
Chromatographic Analysis (Preferred Method):
-
Accurately dilute the filtered saturated solution with a known volume of the solvent.
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
-
-
Data Reporting:
-
Express solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L), and specify the temperature at which the measurement was made.
-
Visualizations: Workflows and Influencing Factors
To further aid researchers, the following diagrams illustrate a typical workflow for solubility testing and the key factors that influence the solubility of a compound.
Caption: Experimental workflow for quantitative solubility determination.
Caption: Key factors influencing the solubility of a compound.
Conclusion
While specific quantitative solubility data for this compound remains unpublished in readily accessible literature, qualitative inferences from synthetic procedures indicate its solubility in common polar aprotic solvents like dichloromethane and diethyl ether. For projects requiring precise solubility values, the generalized experimental protocol provided in this guide serves as a robust starting point. Researchers should consider the fundamental principles of "like dissolves like," temperature, and molecular structure when selecting solvents for synthesis, purification, or formulation involving this compound.
References
physical appearance and characteristics of benzyl 3-iodoazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of benzyl 3-iodoazetidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The information is compiled from various chemical suppliers and databases to assist researchers in its handling, application, and characterization.
Core Physical and Chemical Properties
This compound is a heterocyclic organic compound utilized in the development of complex bioactive molecules.[1][2] Its azetidine ring is a valuable structural motif in medicinal chemistry.[2] The presence of an iodine atom allows for further functionalization through cross-coupling reactions, making it a versatile building block in structure-activity relationship (SAR) studies.[2]
Data Summary
The quantitative data for this compound are summarized in the table below. It is important to note that some of the physical properties, such as boiling point and density, are predicted values.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂INO₂ | [1][2][5] |
| Molecular Weight | 317.12 g/mol | [1][2][5] |
| CAS Number | 939759-26-9 | [1][5] |
| Physical Appearance | Information not available | |
| Melting Point | Information not available | |
| Boiling Point | 377.5°C at 760 mmHg (Predicted) | [1][3][4] |
| Density | 1.72 g/cm³ (Predicted) | [3][4] |
| Refractive Index | 1.642 | [3] |
| Flash Point | 182.1°C | [3] |
| Purity | Typically ≥97% | [1] |
| Solubility | Soluble in dichloromethane and diethyl ether | [3] |
| Storage Conditions | 2-8°C, sealed, dry, and in a dark place | [1][4][6] |
Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of this compound from its precursor, benzyl 3-hydroxyazetidine-1-carboxylate. This procedure is based on a standard iodination reaction.[3]
Materials and Reagents:
-
Benzyl 3-hydroxyazetidine-1-carboxylate (1 equivalent)
-
Imidazole (1.4 equivalents)
-
Triphenylphosphine (PPh₃) (1.4 equivalents)
-
Iodine (I₂) tablets (1.4 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Silica gel for flash chromatography
Experimental Procedure:
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add imidazole (1.4 eq) and triphenylphosphine (1.4 eq).
-
Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add dry dichloromethane to the Schlenk tube.
-
Cooling: Cool the resulting solution to 0°C using an ice bath.
-
Iodine Addition: Add iodine tablets (1.4 eq) to the cooled solution in portions. The solution will turn brown with the formation of a yellow solid.[3]
-
Addition of Starting Material: Dissolve benzyl 3-hydroxyazetidine-1-carboxylate (1 eq) in dichloromethane and add it dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup:
-
Add diethyl ether to the reaction mixture.
-
Pass the mixture through a pad of silica gel, washing with diethyl ether to remove solid byproducts.
-
Concentrate the resulting solution under reduced pressure.
-
-
Purification: Purify the residue by flash chromatography to yield the final product, this compound.[3]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of Benzyl 3-Iodoazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic substitution reactions of benzyl 3-iodoazetidine-1-carboxylate, a key intermediate in the synthesis of diverse 3-substituted azetidines for pharmaceutical and medicinal chemistry research. The azetidine scaffold is a privileged structural motif in drug discovery, and the ability to introduce a variety of functional groups at the 3-position allows for the systematic exploration of structure-activity relationships (SAR).
Introduction
This compound is a versatile building block for the introduction of nitrogen, oxygen, sulfur, and carbon-based nucleophiles at the C3 position of the azetidine ring. The electron-withdrawing carbobenzyloxy (Cbz) protecting group activates the C-I bond towards nucleophilic attack, while the iodo group serves as an excellent leaving group. These reactions typically proceed via an SN2 mechanism, leading to inversion of stereochemistry if a chiral center is present. The following sections detail the reaction conditions and expected outcomes for various classes of nucleophiles.
General Reaction Scheme
The nucleophilic substitution reaction of this compound proceeds as follows:
Caption: General nucleophilic substitution reaction.
Reactions with N-Nucleophiles
Nitrogen nucleophiles, such as primary and secondary amines, readily displace the iodide to form 3-aminoazetidine derivatives. These products are valuable intermediates for the synthesis of compounds with diverse biological activities.
Table 1: Reaction of this compound with Nitrogen Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 2 | Morpholine | Et₃N | THF | 65 | 16 | 92 |
| 3 | Sodium Azide | N/A | DMF | 50 | 8 | 95 |
Experimental Protocol: Synthesis of Benzyl 3-(benzylamino)azetidine-1-carboxylate
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) is added benzylamine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (20 mL) and water (20 mL).
-
The organic layer is separated, washed with brine (15 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Reactions with O-Nucleophiles
Oxygen nucleophiles, such as alkoxides and phenoxides, can be used to synthesize 3-alkoxy and 3-aryloxy azetidine derivatives. These reactions often require a strong base to generate the nucleophile in situ.
Table 2: Reaction of this compound with Oxygen Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium Methoxide | N/A | Methanol | 65 | 10 | 78 |
| 2 | Phenol | NaH | THF | 60 | 18 | 72 |
| 3 | Sodium Phenoxide | N/A | DMF | 80 | 12 | 80 |
Experimental Protocol: Synthesis of Benzyl 3-methoxyazetidine-1-carboxylate
-
To a solution of this compound (1.0 mmol) in methanol (10 mL) is added sodium methoxide (1.5 mmol).
-
The reaction mixture is heated to reflux at 65 °C for 10 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by flash chromatography (eluent: hexane/ethyl acetate gradient) to yield the title compound.
Reactions with S-Nucleophiles
Sulfur nucleophiles, such as thiols and thiolates, are highly effective in displacing the iodide from the azetidine ring, leading to the formation of 3-thioazetidine derivatives.
Table 3: Reaction of this compound with Sulfur Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | Acetonitrile | 60 | 6 | 90 |
| 2 | Sodium thiophenoxide | N/A | DMF | 25 | 4 | 95 |
| 3 | Potassium thioacetate | N/A | Acetone | 50 | 8 | 88 |
Experimental Protocol: Synthesis of Benzyl 3-(phenylthio)azetidine-1-carboxylate[1]
-
To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) is added sodium thiophenoxide (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of water (15 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-(phenylthio)azetidine derivative.
Reactions with C-Nucleophiles
Carbon-carbon bond formation at the 3-position of the azetidine ring can be achieved using soft carbon nucleophiles like organocuprates (Gilman reagents). These reactions are generally less facile than those with heteroatom nucleophiles and require careful optimization of reaction conditions.
Table 4: Reaction of this compound with Carbon Nucleophiles
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Lithium dimethylcuprate | THF | -78 to 0 | 6 | 65 |
| 2 | Diethyl malonate | NaH | DMF | 80 | 24 |
Experimental Protocol: Synthesis of Benzyl 3-methylazetidine-1-carboxylate
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, copper(I) iodide (1.1 mmol) is suspended in anhydrous tetrahydrofuran (THF) (10 mL) and cooled to -78 °C.
-
Methyllithium (2.2 mmol, 1.6 M in diethyl ether) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form a solution of lithium dimethylcuprate.
-
A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the Gilman reagent.
-
The reaction mixture is allowed to slowly warm to 0 °C and stirred for 6 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
The mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by flash chromatography to give the 3-methylazetidine derivative.
Experimental Workflow Diagram
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis of a variety of 3-substituted azetidine derivatives from this compound. These methods are robust and can be adapted for a wide range of nucleophiles, making this a valuable tool for the generation of compound libraries for drug discovery and development. Researchers should note that reaction conditions may require optimization depending on the specific nucleophile used.
Application Notes and Protocols for Suzuki Coupling of N-Cbz-3-iodoazetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a key structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates. The synthesis of 3-arylazetidines via palladium-catalyzed cross-coupling reactions is a powerful strategy for accessing novel chemical matter in drug discovery programs. Among these methods, the Suzuki-Miyaura coupling offers a versatile and robust approach for forming carbon-carbon bonds between N-protected 3-iodoazetidines and a wide array of aryl and heteroaryl boronic acids.
These application notes provide detailed protocols and reaction conditions for the Suzuki coupling of N-Cbz-3-iodoazetidine, a common intermediate in the synthesis of complex molecules. The information presented is intended to serve as a practical guide for researchers in academic and industrial settings.
Data Presentation: Reaction Conditions and Yields
While specific data for the Suzuki coupling of N-Cbz-3-iodoazetidine is not extensively tabulated in the literature, valuable insights can be drawn from analogous cross-coupling reactions. The following table summarizes the results from a Hiyama cross-coupling of N-Boc-3-iodoazetidine with various arylsilanes, which serves as a close proxy for the expected reactivity in a Suzuki coupling.[1][2] Generally, electron-withdrawing protecting groups on the azetidine nitrogen have been found to enhance reaction yields.[2]
| Entry | Aryl Coupling Partner | Product | Yield (%) |
| 1 | Phenyl | N-Boc-3-phenylazetidine | 88 |
| 2 | 4-Methylphenyl | N-Boc-3-(4-methylphenyl)azetidine | 85 |
| 3 | 4-Methoxyphenyl | N-Boc-3-(4-methoxyphenyl)azetidine | 82 |
| 4 | 4-Fluorophenyl | N-Boc-3-(4-fluorophenyl)azetidine | 75 |
| 5 | 4-Chlorophenyl | N-Boc-3-(4-chlorophenyl)azetidine | 78 |
| 6 | 4-(Trifluoromethyl)phenyl | N-Boc-3-(4-(trifluoromethyl)phenyl)azetidine | 65 |
| 7 | 3-Methoxyphenyl | N-Boc-3-(3-methoxyphenyl)azetidine | 80 |
| 8 | 2-Methylphenyl | N-Boc-3-(2-methylphenyl)azetidine | 70 |
| 9 | 1-Naphthyl | N-Boc-3-(1-naphthyl)azetidine | 68 |
| 10 | 2-Thienyl | N-Boc-3-(2-thienyl)azetidine | 55 |
Data adapted from a Hiyama cross-coupling protocol, which is expected to show similar trends to Suzuki coupling.[1][2]
Experimental Protocols
The following is a detailed protocol for the Suzuki-Miyaura coupling of N-Cbz-3-iodoazetidine with a generic arylboronic acid. This protocol is adapted from established procedures for similar N-protected 3-iodoazetidines.
Protocol 1: General Conditions for Suzuki-Miyaura Coupling
Materials:
-
N-Cbz-3-iodoazetidine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add N-Cbz-3-iodoazetidine (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Cbz-3-arylazetidine.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of N-Cbz-3-iodoazetidine.
Caption: Experimental workflow for the Suzuki coupling of N-Cbz-3-iodoazetidine.
References
Synthesis of 3-Substituted Azetidines Utilizing Benzyl 3-Iodoazetidine-1-carboxylate: A Detailed Guide for Researchers
Application Note
The azetidine scaffold is a valuable structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. Among the various synthetic routes to functionalized azetidines, the use of benzyl 3-iodoazetidine-1-carboxylate as a key intermediate offers a versatile and efficient platform for introducing a wide range of substituents at the 3-position. This document provides detailed protocols and application notes for the synthesis of 3-substituted azetidines via nucleophilic substitution and palladium-catalyzed cross-coupling reactions, targeting researchers, scientists, and professionals in drug development.
This compound serves as an excellent electrophile due to the good leaving group ability of the iodide atom. This allows for facile displacement by various nucleophiles and participation in cross-coupling reactions, providing access to a diverse array of 3-amino, 3-thio, 3-alkoxy, and 3-aryl/alkynyl azetidine derivatives. The benzyl carbamate protecting group offers stability during these transformations and can be readily removed under standard hydrogenolysis conditions.
Synthesis of the Starting Material: this compound
The precursor, this compound, is typically synthesized from its corresponding 3-hydroxy derivative. This two-step process involves the activation of the hydroxyl group followed by nucleophilic displacement with iodide.
Experimental Protocol: Preparation of this compound
Step 1: Tosylation of Benzyl 3-hydroxyazetidine-1-carboxylate
-
To a solution of benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield benzyl 3-(tosyloxy)azetidine-1-carboxylate, which can often be used in the next step without further purification.
Step 2: Iodination
-
Dissolve the crude benzyl 3-(tosyloxy)azetidine-1-carboxylate (1.0 eq.) in acetone (0.2 M).
-
Add sodium iodide (3.0 eq.) and stir the mixture at reflux for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a stable solid.
Nucleophilic Substitution Reactions
The iodide at the 3-position of the azetidine ring is readily displaced by a variety of nucleophiles, enabling the synthesis of diverse 3-substituted azetidines.
Synthesis of 3-Azidoazetidines
The introduction of an azide group provides a versatile handle for further functionalization, such as reduction to an amine or participation in click chemistry.
-
Dissolve this compound (1.0 eq.) in dimethylformamide (DMF, 0.5 M).
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude benzyl 3-azidoazetidine-1-carboxylate is often of sufficient purity for subsequent steps, or it can be purified by flash chromatography.
| Reactant | Nucleophile | Solvent | Temperature | Time | Yield (%) |
| This compound | Sodium Azide | DMF | Room Temp. | 12-24 h | >90 (crude) |
Table 1: Representative data for the synthesis of benzyl 3-azidoazetidine-1-carboxylate.
Synthesis of 3-Aminoazetidines
Direct displacement of the iodide with amines provides a straightforward route to 3-aminoazetidine derivatives.
-
To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile (0.2 M), add the desired primary or secondary amine (2.0-3.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
| Amine Nucleophile | Product | Yield (%) |
| Aniline | Benzyl 3-(phenylamino)azetidine-1-carboxylate | 75-85 |
| Morpholine | Benzyl 3-morpholinoazetidine-1-carboxylate | 80-90 |
| Benzylamine | Benzyl 3-(benzylamino)azetidine-1-carboxylate | 70-80 |
Table 2: Expected yields for the synthesis of various 3-aminoazetidine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C bonds and the introduction of aryl and alkynyl moieties.
Hiyama Cross-Coupling for the Synthesis of 3-Arylazetidines
The Hiyama coupling provides a reliable method for the synthesis of 3-arylazetidines from arylsilanes.[1][2][3]
-
To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 eq.), Pd(OAc)₂ (0.1 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.15 eq.).
-
Add anhydrous 1,4-dioxane (0.1 M), followed by triethoxy(phenyl)silane (2.0 eq.) and TBAF (1M in THF, 3.0 eq.).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to afford benzyl 3-phenylazetidine-1-carboxylate.
| Arylsilane | Product | Yield (%)[2] |
| Triethoxy(phenyl)silane | Benzyl 3-phenylazetidine-1-carboxylate | 88 |
| Triethoxy(4-methoxyphenyl)silane | Benzyl 3-(4-methoxyphenyl)azetidine-1-carboxylate | 85 |
| Triethoxy(4-chlorophenyl)silane | Benzyl 3-(4-chlorophenyl)azetidine-1-carboxylate | 75 |
| Triethoxy(thiophen-2-yl)silane | Benzyl 3-(thiophen-2-yl)azetidine-1-carboxylate | 62 |
Table 3: Yields for the Hiyama cross-coupling of this compound with various arylsilanes.[2]
Visualizing the Synthetic Pathways
To better illustrate the synthetic strategies discussed, the following diagrams outline the key reaction workflows.
References
- 1. Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines [organic-chemistry.org]
- 3. figshare.com [figshare.com]
Application Notes and Protocols: Incorporation of Benzyl 3-iodoazetidine-1-carboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of benzyl 3-iodoazetidine-1-carboxylate as a unique building block in solid-phase peptide synthesis (SPPS). The incorporation of this azetidine-containing moiety introduces a constrained, non-natural amino acid analogue into peptide sequences, offering a valuable tool for modifying peptide conformation and stability. Furthermore, the iodo-substituent serves as a versatile handle for post-synthetic modifications via cross-coupling reactions, enabling the synthesis of diverse peptide conjugates and peptidomimetics.
The protocols outlined below are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy. The benzyl carbamate (Cbz or Z) protecting group on the azetidine nitrogen is compatible with standard Fmoc-SPPS conditions and is generally stable during the final trifluoroacetic acid (TFA) cleavage from the resin.[1][2][3][4][5] This allows for the selective deprotection of side-chain protecting groups while leaving the Cbz group intact, if desired for further solution-phase chemistry. Alternatively, the Cbz group can be removed post-cleavage via hydrogenolysis.[1][6][7]
Core Applications:
-
Conformational Constraint: The rigid four-membered azetidine ring can induce specific turns and folds in the peptide backbone, which can be beneficial for enhancing binding affinity and biological activity.
-
Metabolic Stability: The introduction of non-natural building blocks like azetidine can increase resistance to proteolytic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.
-
Post-Synthetic Modification: The 3-iodo substituent provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of diverse functional groups such as aryl, heteroaryl, or alkynyl moieties. This is particularly useful for structure-activity relationship (SAR) studies and the development of peptide-drug conjugates.
Data Presentation: Quantitative Parameters for Synthesis
The following tables provide recommended quantitative parameters for the successful incorporation of this compound and subsequent peptide elongation.
Table 1: Recommended Reagent Excess and Reaction Times for SPPS
| Step | Reagent/Parameter | Recommended Excess (relative to resin capacity) | Typical Reaction Time |
| Fmoc Deprotection | 20% Piperidine in DMF | N/A | 2 x 10 min |
| Amino Acid Coupling | Fmoc-Amino Acid | 3 - 5 eq | 1 - 2 h |
| Coupling Reagent (e.g., HATU, HBTU) | 2.9 - 4.5 eq | 1 - 2 h | |
| Base (e.g., DIPEA, Collidine) | 6 - 9 eq | 1 - 2 h | |
| Capping (Optional) | Acetic Anhydride/DIPEA in DMF | 10 eq | 15 - 30 min |
| Final Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | N/A | 2 - 4 h |
Table 2: Illustrative Coupling Efficiencies for Azetidine Building Block
Due to the potential for steric hindrance, a double coupling strategy is recommended for the incorporation of this compound to ensure high efficiency. The following are representative coupling efficiencies for challenging amino acid incorporations.
| Coupling Attempt | Coupling Method | Monitoring Method | Expected Efficiency |
| First Coupling | Standard HATU/DIPEA | Kaiser Test | 85 - 95% |
| Second Coupling (Recoupling) | Standard HATU/DIPEA | Kaiser Test | >99.5% |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS
This protocol describes the manual solid-phase synthesis of a peptide incorporating the target azetidine building block using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin for peptide acids or amides)
-
This compound
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Place the resin in the SPPS reaction vessel and swell in DMF for at least 30 minutes. Drain the DMF.
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 10 minutes. Drain the solution. Repeat this step once more. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Allow the mixture to pre-activate for 5 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), drain the solution, wash with DMF, and repeat the coupling step (double coupling).
-
-
Capping (Optional): If the Kaiser test remains positive after double coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 20 minutes.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent standard Fmoc-amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the completed peptide-resin thoroughly with DMF (5x), DCM (5x), and finally with methanol (3x). Dry the resin under vacuum.
-
Cleavage and Global Deprotection:
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the dried resin.
-
Gently agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Lyophilize the crude peptide and purify by reverse-phase HPLC.
-
Protocol 2: Post-Synthetic Modification of the Iodo-Azetidine Residue (Suzuki Coupling Example)
This protocol outlines a representative Suzuki cross-coupling reaction to functionalize the iodo-azetidine residue on the fully protected peptide while still attached to the resin.
Materials:
-
Peptide-resin containing the this compound moiety
-
Arylboronic acid (e.g., Phenylboronic acid) (10 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.2 eq)
-
Base (e.g., aqueous Na₂CO₃ solution or K₃PO₄) (20 eq)
-
Degassed solvent (e.g., DMF/water mixture)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the degassed solvent within a reaction vessel.
-
Reagent Addition: Add the arylboronic acid, the palladium catalyst, and the base to the resin suspension.
-
Reaction: Heat the reaction mixture at 50-80°C under an inert atmosphere (e.g., Argon or Nitrogen) for 4-12 hours.
-
Washing: After cooling to room temperature, drain the reaction mixture and wash the resin extensively with DMF, water, and DCM to remove residual catalyst and reagents.
-
Cleavage and Purification: Proceed with the cleavage and purification of the functionalized peptide as described in Protocol 1 (steps 8 and 9).
Visualizations
Caption: SPPS workflow for incorporating this compound.
References
Application Notes and Protocols for the Synthesis of Azetidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and evaluation of azetidine-containing kinase inhibitors, focusing on Signal Transducer and Activator of Transcription 3 (STAT3) and c-Mer Proto-Oncogene Tyrosine Kinase (MerTK) inhibitors. The unique structural properties of the azetidine ring, a strained four-membered nitrogen-containing heterocycle, offer advantages in medicinal chemistry, including improved metabolic stability and target affinity.[1]
Azetidine-Based STAT3 Inhibitors
The persistent activation of STAT3 is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A series of potent and selective (R)-azetidine-2-carboxamide analogues have been developed as STAT3 inhibitors.[2][3]
Data Presentation: In Vitro Inhibitory Activity of Azetidine-Based STAT3 Inhibitors
The following table summarizes the in vitro inhibitory activity of selected azetidine-based STAT3 inhibitors against STAT3, STAT1, and STAT5, as determined by Electrophoretic Mobility Shift Assay (EMSA).[2][3][4]
| Compound ID | Target | IC50 (µM) | Selectivity vs. STAT1 | Selectivity vs. STAT5 |
| 5a | STAT3 | 0.55 | >32-fold | >32-fold |
| 5o | STAT3 | 0.38 | >47-fold | >47-fold |
| 8i | STAT3 | 0.34 | >52-fold | >52-fold |
| 7g | STAT3 | - | - | - |
| 9k | STAT3 | - | - | - |
| H172 | STAT3 | 0.98 | >16-fold | >16-fold |
| H182 | STAT3 | 0.38 - 0.98 | >16-fold | >16-fold |
| H120 | STAT3 | 1.75 | >9-fold | >9-fold |
| H105 | STAT3 | 2.07 | >7-fold | >7-fold |
| Control | STAT1 | >15.8 | - | - |
| Control | STAT5 | >18 | - | - |
Note: IC50 values represent the concentration required for 50% inhibition of DNA-binding activity. Selectivity is calculated as IC50(STAT1 or STAT5) / IC50(STAT3). Data for 7g and 9k were presented as having sub-micromolar potency, but specific IC50 values were not provided in the referenced abstracts.[2][3]
Experimental Protocols
General Synthesis of (R)-azetidine-2-carboxamide STAT3 Inhibitors
The synthesis of this class of inhibitors generally involves the coupling of a substituted (R)-azetidine-2-carboxylic acid with a substituted aniline or phenol derivative. The following is a representative, generalized protocol based on published synthetic schemes.[5]
Step 1: Synthesis of the Azetidine Core
-
Protection: Start with commercially available (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid.
-
Esterification: React the protected azetidine with a suitable benzyl bromide in the presence of a base like potassium carbonate to form the corresponding benzyl ester.
-
Deprotection: Remove the tert-butoxycarbonyl (Boc) protecting group from the amine using an acid, such as trifluoroacetic acid (TFA).
-
Sulfonylation: React the deprotected azetidine with a sulfonyl chloride, for example, pentafluorobenzenesulfonyl chloride, to yield the sulfonamide ester intermediate.
Step 2: Amide Coupling
-
Amine Preparation: Prepare the desired substituted amine, for instance, a 4-cyclohexylbenzylamine derivative.
-
Amide Bond Formation: Couple the sulfonamide ester intermediate from Step 1 with the prepared amine using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
Step 3: Final Deprotection
-
Saponification: Cleave the benzyl ester using a base like lithium hydroxide (LiOH) in a mixture of solvents such as tetrahydrofuran (THF), methanol, and water to yield the final carboxylic acid inhibitor.
Protocol for Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to determine the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.[2][5]
-
Nuclear Extract Preparation: Prepare nuclear extracts containing activated STAT3 from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts).
-
Inhibitor Incubation: Pre-incubate the nuclear extracts with increasing concentrations of the azetidine-based inhibitors for 30 minutes at room temperature.
-
Probe Binding: Add a radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to activated STAT3, to the mixture.
-
Electrophoresis: Resolve the reaction mixtures on a non-denaturing polyacrylamide gel.
-
Quantification: Visualize the bands corresponding to the STAT3:DNA complexes by autoradiography and quantify them using densitometry software (e.g., ImageJ). The IC50 value is determined from the dose-response curve.
Visualization
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
Application Notes and Protocols for the Synthesis of 3-Aminoazetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine motif is a highly valued structural component in modern medicinal chemistry. Its incorporation into drug candidates can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also providing a rigid scaffold for precise orientation of functional groups. Specifically, 3-aminoazetidine derivatives are crucial intermediates for a wide range of pharmacologically active agents.
This document provides detailed protocols and application notes for the synthesis of N-substituted-benzyl 3-aminoazetidine-1-carboxylates through the nucleophilic substitution of benzyl 3-iodoazetidine-1-carboxylate with various primary and secondary amines. While direct literature detailing a broad range of amine reactions with this specific iodo-compound is limited, the protocols herein are based on the well-established principles of nucleophilic substitution on analogous azetidine systems possessing competent leaving groups (e.g., tosylates, mesylates). The provided methodologies serve as a robust starting point for researchers exploring the synthesis of novel 3-aminoazetidine scaffolds.
Reaction Principle
The core reaction involves the displacement of the iodide at the C3 position of the azetidine ring by an amine nucleophile. Iodide is an excellent leaving group, facilitating an SN2-type reaction. The reaction is typically performed in a polar aprotic solvent in the presence of a non-nucleophilic base. The base serves to deprotonate the amine nucleophile (especially for primary amines and amine hydrohalide salts) and to scavenge the hydrogen iodide (HI) byproduct generated during the reaction, driving the equilibrium towards product formation.
The benzyloxycarbonyl (Cbz) group serves as a protecting group for the azetidine nitrogen, preventing its participation in side reactions and allowing for selective functionalization at the C3 position. This protecting group can be readily removed under standard hydrogenolysis conditions at a later stage of the synthetic sequence.
Visualization of the General Reaction and Workflow
Below are diagrams illustrating the general reaction scheme and a typical experimental workflow for the synthesis of 3-aminoazetidine derivatives.
Caption: General reaction scheme for amine substitution.
Caption: Typical experimental workflow.
Experimental Protocols
The following are representative protocols for the reaction of this compound with a primary and a secondary amine. These protocols can be adapted for other amines with minor modifications to the reaction time, temperature, and purification method.
Protocol 1: Reaction with a Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material (approx. 0.1 M concentration).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Add aniline (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl 3-(phenylamino)azetidine-1-carboxylate.
Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
-
Add morpholine (1.5 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours for secondary amines).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield benzyl 3-morpholinoazetidine-1-carboxylate.
Data Presentation
The following table summarizes expected outcomes for the reaction with various representative amines based on analogous transformations. Yields are estimates and may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Amine Nucleophile | Amine Type | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | Primary (Aromatic) | K₂CO₃ | Acetonitrile | 80 | 12-16 | 60-75 |
| 2 | Benzylamine | Primary (Aliphatic) | K₂CO₃ | Acetonitrile | 60 | 8-12 | 70-85 |
| 3 | Morpholine | Secondary (Cyclic) | DIPEA | DMF | 60 | 4-8 | 80-95 |
| 4 | Piperidine | Secondary (Cyclic) | DIPEA | DMF | 60 | 4-8 | 85-98 |
| 5 | N-Methylaniline | Secondary (Aromatic) | K₂CO₃ | Acetonitrile | 80 | 16-24 | 50-65 |
Concluding Remarks
The nucleophilic substitution of this compound with amines is a reliable and versatile method for accessing a diverse array of 3-aminoazetidine building blocks. The choice of base, solvent, and temperature can be optimized to accommodate the nucleophilicity and steric hindrance of the amine. The protocols and data presented provide a solid foundation for researchers to develop novel molecular entities for applications in drug discovery and development. Subsequent deprotection of the Cbz group can be readily achieved to provide the free secondary amine on the azetidine ring, which can be further functionalized as required.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Benzyl 3-Iodoazetidine-1-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of benzyl 3-iodoazetidine-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel azetidine-containing compounds. The protocols outlined below cover several key palladium-catalyzed reactions, offering a valuable resource for the synthesis and functionalization of this important scaffold.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. While direct Suzuki-Miyaura coupling of this compound at the C3 position can be achieved, a notable palladium-catalyzed reaction with aryl boronic acids can also lead to the formation of 2-aryl azetidines through a migration/coupling pathway.[1] The following protocol is adapted for the direct C3-arylation, a common transformation for related iodo-heterocycles.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Benzyl 3-phenylazetidine-1-carboxylate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Benzyl 3-(4-methoxyphenyl)azetidine-1-carboxylate | 82 |
| 3 | 4-Fluorophenylboronic acid | Benzyl 3-(4-fluorophenyl)azetidine-1-carboxylate | 78 |
| 4 | 3-Thienylboronic acid | Benzyl 3-(thiophen-3-yl)azetidine-1-carboxylate | 75 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a suitable phosphine ligand (e.g., SPhos, 0.1 equiv.) is taken in a dry reaction vessel. A base such as potassium carbonate (K₂CO₃, 2.0 equiv.) and a solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio), are added. The vessel is sealed and the mixture is degassed and then heated at 80-100 °C for 12-24 hours, with the reaction progress monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Hiyama Coupling
The Hiyama coupling offers an alternative C-C bond formation method using organosilanes as coupling partners. This reaction is known for its tolerance of various functional groups. A protocol for the Hiyama coupling of N-Boc-3-iodoazetidine has been reported, providing a reliable method for the synthesis of 3-arylazetidines.[2][3][4] The following data and protocol are based on this literature precedent, adapted for the benzyl-protected substrate.
Data Presentation: Hiyama Coupling of N-Boc-3-iodoazetidine [4]
| Entry | Arylsilane | Product | Yield (%) |
| 1 | Phenyltrimethoxysilane | N-Boc-3-phenylazetidine | 88 |
| 2 | (4-Methoxyphenyl)trimethoxysilane | N-Boc-3-(4-methoxyphenyl)azetidine | 85 |
| 3 | (4-Chlorophenyl)trimethoxysilane | N-Boc-3-(4-chlorophenyl)azetidine | 75 |
| 4 | (Thiophen-2-yl)trimethoxysilane | N-Boc-3-(thiophen-2-yl)azetidine | 68 |
| 5 | (4-(Trifluoromethyl)phenyl)trimethoxysilane | N-Boc-3-(4-(trifluoromethyl)phenyl)azetidine | 65 |
| 6 | (3-Methoxyphenyl)trimethoxysilane | N-Boc-3-(3-methoxyphenyl)azetidine | 82 |
Experimental Protocol: General Procedure for Hiyama Coupling [4]
In an oven-dried Schlenk tube, this compound (1.0 equiv.), the arylsilane (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a phosphine ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene, 0.1 equiv.) are combined. A fluoride source, typically tetrabutylammonium fluoride (TBAF, 2.0 equiv.), and a dry solvent like dioxane are added. The tube is sealed, and the mixture is degassed and then heated to 100 °C for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography on silica gel to afford the 3-arylazetidine product.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | Benzyl 3-morpholinoazetidine-1-carboxylate | 92 |
| 2 | Aniline | Benzyl 3-(phenylamino)azetidine-1-carboxylate | 85 |
| 3 | N-Methylaniline | Benzyl 3-(methyl(phenyl)amino)azetidine-1-carboxylate | 88 |
| 4 | Indole | Benzyl 3-(1H-indol-1-yl)azetidine-1-carboxylate | 76 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
To a dry Schlenk tube are added this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), a bulky electron-rich phosphine ligand (e.g., XPhos, 0.08 equiv.), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon). A dry, degassed solvent such as toluene or dioxane is added, and the mixture is heated to 80-110 °C for 12-24 hours. After completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the introduction of alkynyl moieties onto the azetidine scaffold.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | Benzyl 3-(phenylethynyl)azetidine-1-carboxylate | 89 |
| 2 | Ethynyltrimethylsilane | Benzyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate | 91 |
| 3 | 1-Hexyne | Benzyl 3-(hex-1-yn-1-yl)azetidine-1-carboxylate | 83 |
| 4 | Propargyl alcohol | Benzyl 3-(3-hydroxyprop-1-yn-1-yl)azetidine-1-carboxylate | 78 |
Experimental Protocol: General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.05 equiv.) is placed in a Schlenk flask. A suitable solvent, typically an amine base such as triethylamine (Et₃N) or a mixture of a solvent like THF and an amine base, is added. The flask is degassed and placed under an inert atmosphere. The reaction is stirred at room temperature or slightly elevated temperatures (40-60 °C) for 6-24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and purified by column chromatography.
References
- 1. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of the Azetidine Ring at the 3-Position
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine ring is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional profile that can enhance the physicochemical and pharmacological properties of drug candidates. Functionalization at the 3-position of the azetidine ring is a key strategy for introducing molecular diversity and modulating biological activity. This document provides detailed application notes and experimental protocols for several modern and efficient methods for the 3-functionalization of azetidines, catering to the needs of researchers in organic synthesis and drug discovery. The protocols are based on peer-reviewed literature and are intended to be a practical guide for laboratory work.
I. Palladium-Catalyzed Hiyama Cross-Coupling for the Synthesis of 3-Arylazetidines
This protocol describes the synthesis of 3-arylazetidines via a palladium-catalyzed Hiyama cross-coupling reaction between 3-iodoazetidine and various arylsilanes. This method offers a convenient route to a diverse range of 3-arylazetidines under mild reaction conditions.[1][2][3][4]
Experimental Protocol
General Procedure for the Hiyama Cross-Coupling of 3-Iodoazetidine:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Dppf (4 mol%), the corresponding arylsilane (0.3 mmol, 1.5 equiv), and CsF (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add a solution of N-Boc-3-iodoazetidine (0.2 mmol, 1.0 equiv) in 1,4-dioxane (2.0 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the desired 3-arylazetidine product.
Data Presentation
| Entry | Arylsilane | Product | Yield (%) |
| 1 | Phenyltriethoxysilane | N-Boc-3-phenylazetidine | 88 |
| 2 | (4-Methoxyphenyl)triethoxysilane | N-Boc-3-(4-methoxyphenyl)azetidine | 85 |
| 3 | (4-Chlorophenyl)triethoxysilane | N-Boc-3-(4-chlorophenyl)azetidine | 75 |
| 4 | (3-Methylphenyl)triethoxysilane | N-Boc-3-(m-tolyl)azetidine | 82 |
| 5 | (2-Thienyl)trimethoxysilane | N-Boc-3-(thiophen-2-yl)azetidine | 65 |
Table 1: Scope of the Hiyama cross-coupling reaction for the synthesis of 3-arylazetidines. Yields are for the isolated products.[4]
Logical Workflow for Hiyama Cross-Coupling
Caption: Workflow for the Pd-catalyzed Hiyama cross-coupling.
II. Visible-Light-Mediated [2+2] Photocycloaddition for Azetidine Synthesis
This section details a protocol for the synthesis of functionalized azetidines via an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, enabled by a visible-light photocatalyst. This method is notable for its operational simplicity and mild reaction conditions.[5][6][7][8]
Experimental Protocol
General Procedure for the Photocatalytic [2+2] Cycloaddition:
-
In a nitrogen-filled glovebox, add the 2-isoxazoline-3-carboxylate (0.1 mmol, 1.0 equiv), the alkene (0.2 mmol, 2.0 equiv), and the iridium photocatalyst (e.g., fac-[Ir(ppy)₃], 1 mol%) to a vial.
-
Add anhydrous and degassed solvent (e.g., acetonitrile, 1.0 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial approximately 5-10 cm from a blue LED lamp (450 nm) and stir at room temperature for 24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the azetidine product.
Data Presentation
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | Bicyclic azetidine adduct | 99 |
| 2 | 4-Methylstyrene | Bicyclic azetidine adduct | 95 |
| 3 | 1-Hexene | Bicyclic azetidine adduct | 78 |
| 4 | Cyclohexene | Bicyclic azetidine adduct | 85 |
Table 2: Substrate scope for the visible-light-mediated [2+2] photocycloaddition. Yields are for the isolated products.[6]
Signaling Pathway for Photocatalytic Azetidine Synthesis
Caption: Energy transfer pathway in photocatalytic azetidine synthesis.
III. Aza-Michael Addition for the Synthesis of 3-Substituted Azetidines
This protocol describes the synthesis of 3-substituted azetidines through an aza-Michael addition of various N-nucleophiles to methyl (N-Boc-azetidin-3-ylidene)acetate. This method provides a straightforward route to 3-(amino)-azetidine derivatives.[9][10][11]
Experimental Protocol
General Procedure for the Aza-Michael Addition:
-
To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 mmol, 1.0 equiv) in acetonitrile (5 mL), add the N-nucleophile (1.2 mmol, 1.2 equiv).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 0.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at 65 °C for 4-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted azetidine.
Data Presentation
| Entry | N-Nucleophile | Product | Yield (%) |
| 1 | Azetidine | Methyl (1-Boc-1,3'-biazetidin-3-yl)acetate | 64 |
| 2 | Pyrrolidine | Methyl (1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate | 75 |
| 3 | Indazole | Methyl (1-Boc-3-(1H-indazol-1-yl)azetidin-3-yl)acetate | 69 |
| 4 | Imidazole | Methyl (1-Boc-3-(1H-imidazol-1-yl)azetidin-3-yl)acetate | 53 |
Table 3: Aza-Michael addition of various N-nucleophiles to methyl (N-Boc-azetidin-3-ylidene)acetate. Yields are for the isolated products.[9]
Experimental Workflow for Aza-Michael Addition
Caption: Workflow for the aza-Michael addition to form 3-substituted azetidines.
IV. Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents
This section outlines a modular approach for the synthesis of 3,3-disubstituted azetidines using azetidinyl trichloroacetimidates as electrophilic azetidinylation reagents. This method is catalyzed by a Lewis acid, typically Sc(OTf)₃, and demonstrates broad substrate scope with various nucleophiles.
Experimental Protocol
General Procedure for the Synthesis of 3,3-Disubstituted Azetidines:
-
To a mixture of Sc(OTf)₃ (10 mol%), azetidine trichloroacetimidate ester (0.20 mmol), the nucleophile (0.30 mmol), and 4Å molecular sieves (100 mg, flame-dried) in a dry flask, add anhydrous CH₂Cl₂ (1.5 mL) at 35 °C under an argon atmosphere.
-
Stir the reaction mixture for approximately 12 hours, monitoring for the complete consumption of the azetidine starting material by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on a silica gel column to afford the desired 3,3-disubstituted azetidine product.
Data Presentation
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Aniline | tert-Butyl 3-anilino-3-(p-tolyl)azetidine-1-carboxylate | 87 |
| 2 | Indole | tert-Butyl 3-(1H-indol-3-yl)-3-(p-tolyl)azetidine-1-carboxylate | 92 |
| 3 | Thiophenol | tert-Butyl 3-(phenylthio)-3-(p-tolyl)azetidine-1-carboxylate | 78 |
| 4 | Methanol | tert-Butyl 3-methoxy-3-(p-tolyl)azetidine-1-carboxylate | 65 |
Table 4: Scope of nucleophiles in the Sc(OTf)₃-catalyzed synthesis of 3,3-disubstituted azetidines.
Logical Relationship for Azetidinylation Reaction
Caption: Key components and steps in the Lewis acid-catalyzed azetidinylation.
References
- 1. Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. | Semantic Scholar [semanticscholar.org]
- 4. Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lsa.umich.edu [lsa.umich.edu]
- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Topic: Cbz Deprotection Methods for Benzyl 3-Iodoazetidine-1-carboxylate Derivatives
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzyloxycarbonyl (Cbz or Z) group is a vital amine protecting group in organic synthesis.[1][2] Its removal is a critical step, particularly in complex molecules like benzyl 3-iodoazetidine-1-carboxylate derivatives, which are valuable building blocks in medicinal chemistry. The presence of a sensitive iodo-substituent and a strained azetidine ring presents a challenge, as standard deprotection methods like catalytic hydrogenation can lead to undesired side reactions such as dehalogenation.[3] This document provides a detailed overview of suitable Cbz deprotection methodologies, offering comparative data and step-by-step protocols to guide researchers in selecting the optimal strategy for this specific class of compounds.
Comparative Overview of Deprotection Methodologies
The choice of a Cbz deprotection method for iodo-substituted azetidines must balance reactivity with chemoselectivity. The ideal method should efficiently cleave the Cbz group while preserving the C-I bond and the integrity of the azetidine ring. Below is a summary of potential methods with their advantages and limitations.
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations for 3-Iodoazetidine Derivatives |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, and clean byproducts (toluene, CO₂).[1][4] | High risk of concurrent dehalogenation (reduction of the C-I bond).[3] Catalyst poisoning is also a possibility.[5][6] |
| Catalytic Transfer Hydrogenation | Ammonium formate, formic acid, or cyclohexene with Pd/C.[1][7][8] | Safer alternative to H₂ gas, often milder, and can sometimes offer better selectivity.[1][8] | Risk of dehalogenation still exists, though it may be reduced compared to standard hydrogenolysis. Requires careful optimization. |
| Acidic Cleavage | HBr in Acetic Acid (HBr/AcOH), Trifluoroacetic Acid (TFA).[1][9] | Effective for substrates sensitive to hydrogenation.[1] Metal-free and often scalable. | The strained azetidine ring may be susceptible to opening under strong acidic conditions. The product is isolated as an acid salt. |
| Lewis Acid Cleavage | Trimethylsilyl Iodide (TMSI), Aluminum Chloride (AlCl₃).[9][10] | Can be effective when other methods fail.[10] | TMSI introduces iodide, which may complicate reactions with an iodo-substituted molecule. Lewis acids can be harsh and require stoichiometric amounts.[11] |
| Nucleophilic Cleavage | 2-Mercaptoethanol with K₃PO₄.[10][12] | Excellent for substrates sensitive to both reduction and strong acids.[10][12] Avoids catalyst poisoning. | Requires elevated temperatures and basic conditions, which could affect other functional groups. The thiol reagent has a strong odor. |
Experimental Protocols
The following protocols are detailed methodologies for key deprotection strategies. Researchers should first perform these reactions on a small scale to optimize conditions for their specific this compound derivative.
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This method is a safer alternative to using hydrogen gas and can be more selective, potentially minimizing de-iodination.[1]
Materials:
-
Cbz-protected this compound derivative
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite® or a suitable filter aid
-
Standard reaction flask, stirring apparatus, and filtration equipment
Procedure:
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 equivalent) in methanol or ethanol (approx. 10-20 mL per mmol of substrate) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add ammonium formate (3-5 equivalents) to the stirred suspension in portions at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) to increase the reaction rate.[13]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-6 hours).[13]
Work-up and Isolation:
-
Upon completion, dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the Pd/C catalyst.[1][13]
-
Wash the filter cake thoroughly with methanol.[13]
-
Combine the filtrate and washings, and concentrate the solution under reduced pressure to obtain the crude product.
-
If the free amine is required, the resulting formate salt can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with a suitable organic solvent.
-
Further purification can be achieved by column chromatography if necessary.
Protocol 2: Acidic Cleavage using HBr in Acetic Acid
This protocol is useful for substrates that are incompatible with hydrogenation conditions.[1]
Materials:
-
Cbz-protected this compound derivative
-
33% Hydrogen Bromide (HBr) in glacial acetic acid
-
Glacial acetic acid
-
Diethyl ether (Et₂O)
-
Standard reaction flask and stirring apparatus
Procedure:
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 equivalent) in a minimal amount of glacial acetic acid at room temperature.
-
Reagent Addition: Add a solution of 33% HBr in acetic acid (2-5 equivalents) to the stirred solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2 to 16 hours.[1]
Work-up and Isolation:
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the solid product (the hydrobromide salt of the amine) by filtration.
-
Wash the solid with diethyl ether to remove byproducts like benzyl bromide.
-
Dry the product under vacuum.[13]
-
If the free amine is desired, the salt can be neutralized with a base and extracted.
Visualized Workflows and Relationships
The following diagrams illustrate the general experimental workflow and the decision-making process for choosing a deprotection method.
Caption: A generalized workflow for a typical Cbz deprotection experiment.
Caption: A logical guide for selecting a suitable Cbz deprotection method.
Caption: Mechanisms for Cbz removal via hydrogenolysis and acid cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Synthesis of Bioactive Azetidine-Containing TZT-1027 Analogues from Benzyl 3-iodoazetidine-1-carboxylate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of potent antitumor agents, specifically analogues of TZT-1027, utilizing benzyl 3-iodoazetidine-1-carboxylate as a key starting material. The methodologies outlined herein are intended for researchers in medicinal chemistry and drug development, offering a guide to the synthesis, characterization, and biological evaluation of these bioactive molecules.
The azetidine ring is a valuable scaffold in medicinal chemistry, and its incorporation into complex molecules can significantly influence their pharmacological properties. TZT-1027 and its analogues are potent inhibitors of microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This document details the synthesis of 3-aryl-azetidine derivatives and their subsequent elaboration into TZT-1027 analogues, along with their biological activity data.
Data Presentation
The following table summarizes the antiproliferative activities of synthesized TZT-1027 analogues, highlighting the impact of different aryl substituents on the azetidine ring.
| Compound ID | 3-Aryl Substituent | A549 IC50 (nM)[1] | HCT116 IC50 (nM)[1] |
| 1a | Phenyl | 2.2 | 2.1 |
Experimental Protocols
Synthesis of Benzyl 3-phenylazetidine-1-carboxylate (Intermediate 1)
This protocol describes the Suzuki cross-coupling reaction to introduce an aryl group at the 3-position of the azetidine ring.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in a toluene/water (4:1) mixture, add phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (3.0 eq).
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Heat the mixture to 100 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield benzyl 3-phenylazetidine-1-carboxylate.
Deprotection of Benzyl 3-phenylazetidine-1-carboxylate (Intermediate 2)
This protocol outlines the removal of the benzyl carbamate protecting group.
Materials:
-
Benzyl 3-phenylazetidine-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve benzyl 3-phenylazetidine-1-carboxylate (1.0 eq) in methanol.
-
Add 10% Pd/C (10 wt%).
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 3-phenylazetidine as the free base.
Synthesis of TZT-1027 Analogue (1a)
This protocol details the coupling of the deprotected azetidine with the peptide fragment to yield the final bioactive compound.
Materials:
-
3-Phenylazetidine (Intermediate 2)
-
Dov-Val-Dil·TFA (peptide fragment)[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of 3-phenylazetidine (1.2 eq) and Dov-Val-Dil·TFA (1.0 eq) in DMF, add DIPEA (3.0 eq) and HATU (1.5 eq).[1]
-
Stir the reaction mixture at room temperature for 12 hours.[1]
-
Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, water, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.[1]
-
Purify the crude product by silica gel column chromatography (eluent: methanol/dichloromethane) to afford the TZT-1027 analogue 1a .[1]
Visualizations
Synthetic Workflow for TZT-1027 Analogue 1a
References
Application Notes and Protocols for Sonogashira Coupling with 3-Iodoazetidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine motif is a valuable scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and lipophilicity. The functionalization of the azetidine ring at the 3-position opens avenues for the synthesis of novel drug candidates with diverse pharmacological profiles. The Sonogashira coupling, a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an organic halide, presents a direct method for introducing alkynyl moieties onto the azetidine core. This application note provides a detailed experimental procedure for the Sonogashira coupling of 3-iodoazetidines, based on established protocols for similar cross-coupling reactions involving this strained heterocyclic system.
While direct literature on the Sonogashira coupling of 3-iodoazetidines is emerging, successful palladium-catalyzed Hiyama and Suzuki-Miyaura cross-coupling reactions with 3-iodoazetidine have been reported, demonstrating the viability of this substrate in such transformations.[1][2][3][4] The protocol described herein is adapted from these optimized conditions, providing a strong starting point for researchers exploring the synthesis of 3-alkynylazetidines.
Reaction Principle
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide.[5][6] The reaction is catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst in the presence of a base.[6] The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) complex, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne, copper(I) salt, and base), and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[5]
Experimental Protocols
Materials and Equipment
Reagents:
-
1-Boc-3-iodoazetidine (synthesis described below or commercially available)
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₂Cl₂)
-
Phosphine ligand (e.g., dppf, PPh₃)
-
Copper(I) iodide (CuI)
-
Base (e.g., Cs₂CO₃, Et₃N, DIPEA)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, DMF)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Reagents for workup and purification (e.g., saturated aq. NH₄Cl, brine, anhydrous MgSO₄, silica gel)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (argon or nitrogen)
-
Syringes and needles
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Flash column chromatography system
-
NMR spectrometer
-
Mass spectrometer
Synthesis of 1-Boc-3-iodoazetidine
A common precursor for cross-coupling reactions is the N-Boc protected 3-iodoazetidine. Its synthesis is a prerequisite for the Sonogashira coupling.
Procedure:
-
To a solution of 1-Boc-3-hydroxyazetidine in an appropriate solvent (e.g., CH₂Cl₂), add a suitable activating agent (e.g., MsCl or TsCl) and a base (e.g., Et₃N) at 0 °C.
-
After completion of the activation step, the intermediate is subjected to a Finkelstein reaction with sodium iodide in a suitable solvent like acetone or DMF to yield 1-Boc-3-iodoazetidine.
-
Purify the product by column chromatography.
General Procedure for Sonogashira Coupling of 1-Boc-3-iodoazetidine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-Boc-3-iodoazetidine (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., dppf, 4-10 mol%), and copper(I) iodide (5-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane) via syringe. Subsequently, add the base (e.g., Cs₂CO₃, 2.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.[7]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynylazetidine.
Data Presentation
The following table presents representative data from a related palladium-catalyzed Hiyama cross-coupling of 1-Boc-3-iodoazetidine with various arylsilanes.[1][8] This data illustrates the feasibility of cross-coupling reactions with 3-iodoazetidines and the expected range of yields. Researchers can use this as a reference for expected outcomes in their Sonogashira coupling experiments.
| Entry | Arylsilane | Product | Yield (%) |
| 1 | Phenyltriethoxysilane | 1-Boc-3-phenylazetidine | 88 |
| 2 | (4-Methylphenyl)triethoxysilane | 1-Boc-3-(p-tolyl)azetidine | 88 |
| 3 | (4-Methoxyphenyl)triethoxysilane | 1-Boc-3-(4-methoxyphenyl)azetidine | 75 |
| 4 | (4-Fluorophenyl)triethoxysilane | 1-Boc-3-(4-fluorophenyl)azetidine | 65 |
| 5 | (3-Methylphenyl)triethoxysilane | 1-Boc-3-(m-tolyl)azetidine | 57 |
Table adapted from the Hiyama coupling data reported by Liu et al. (2019).[1][8]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling of 3-iodoazetidines.
Catalytic Cycle
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines [organic-chemistry.org]
- 2. Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application of Benzyl 3-Iodoazetidine-1-Carboxylate in Medicinal Chemistry: A Versatile Building Block for Novel Therapeutics
Introduction
Benzyl 3-iodoazetidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid four-membered azetidine core is a desirable feature in drug design, often conferring improved physicochemical properties such as solubility and metabolic stability. The presence of an iodine atom at the 3-position provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of diverse substituents, making it an invaluable tool for structure-activity relationship (SAR) studies. The benzyl carbamate (Cbz) protecting group on the nitrogen atom offers stability during synthetic transformations and can be readily removed under standard hydrogenolysis conditions.
This document provides a detailed overview of the application of this compound in the synthesis of bioactive molecules, with a particular focus on the development of dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.
Key Applications in Drug Discovery
The primary application of this compound is as a precursor for 3-substituted azetidine derivatives. The azetidine motif is found in a variety of enzyme inhibitors and receptor modulators.[1]
One of the most significant areas of application is in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors . DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for regulating glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Several potent and selective DPP-4 inhibitors feature a central azetidine ring.
Another promising area is the development of neuroactive compounds . For instance, 1-Boc-3-iodoazetidine, a closely related analogue, is utilized in the design of phosphodiesterase 9A (PDE9A) inhibitors with the potential for treating Alzheimer's disease. This highlights the utility of the 3-functionalized azetidine scaffold in accessing novel central nervous system (CNS) drug candidates.
The table below summarizes the classes of bioactive molecules that can be synthesized using the azetidine scaffold, often introduced via intermediates like this compound, along with representative biological activity data.
| Target Class | Example of Bioactive Scaffold | Representative Biological Activity (IC50/Ki) | Therapeutic Area |
| DPP-4 Inhibitors | 3-Arylazetidine derivatives | IC50 = 19 nM - 1.6 µM | Type 2 Diabetes |
| PDE9A Inhibitors | Azetidine-substituted heterocyclic compounds | Potent inhibition reported in drug design studies | Alzheimer's Disease |
Experimental Protocols
The following protocols describe the key synthetic transformations involving this compound to generate versatile intermediates for drug discovery.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Benzyl 3-Arylazetidine-1-carboxylates
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating the 3-aryl-azetidine core structure found in many DPP-4 inhibitors.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 2,4,5-trifluorophenylboronic acid) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equiv)
-
Triphenylphosphine (PPh3) (0.1 equiv) or other suitable phosphine ligand
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and the phosphine ligand.
-
Add the anhydrous organic solvent and degassed water (typically a 4:1 to 5:1 ratio of organic solvent to water).
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired benzyl 3-arylazetidine-1-carboxylate.
Deprotection of the Cbz Group via Hydrogenolysis
This protocol describes the removal of the benzyl carbamate (Cbz) protecting group to yield the free 3-arylazetidine, a key intermediate for further functionalization.
Reaction Scheme:
Materials:
-
Benzyl 3-arylazetidine-1-carboxylate (1.0 equiv)
-
Palladium on carbon (10% Pd/C) (10 mol%)
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen gas (H2)
Procedure:
-
Dissolve the benzyl 3-arylazetidine-1-carboxylate in the chosen solvent in a hydrogenation flask.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-arylazetidine. The product is often used in the next step without further purification.
Visualizations
The following diagrams illustrate the synthetic workflow and the biological context of the molecules derived from this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Benzyl 3-iodoazetidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzyl 3-iodoazetidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is the iodination of benzyl 3-hydroxyazetidine-1-carboxylate. This transformation is typically achieved via an Appel-type reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂) to convert the hydroxyl group into an iodide.[1][2] Imidazole is often added to facilitate the reaction.[1]
Q2: How is the precursor, benzyl 3-hydroxyazetidine-1-carboxylate, synthesized?
A2: Benzyl 3-hydroxyazetidine-1-carboxylate is commonly synthesized from 3-hydroxyazetidine hydrochloride and benzyl chloroformate in the presence of a base like potassium carbonate.[3] Another approach involves the reaction of benzylamine with epichlorohydrin, followed by cyclization.[4]
Q3: What are the critical parameters to control during the iodination reaction?
A3: Key parameters to control for a successful iodination include:
-
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[5]
-
Stoichiometry of Reagents: The molar ratios of triphenylphosphine, iodine, and imidazole relative to the starting alcohol are crucial for driving the reaction to completion and minimizing side products.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent unwanted side reactions.[5]
-
Moisture Control: The reaction is sensitive to moisture, so using anhydrous conditions and reagents is essential for optimal yield and purity.
Q4: What are the common challenges encountered during the synthesis and purification?
A4: Common challenges include incomplete conversion of the starting material, formation of side products, and difficulty in removing the triphenylphosphine oxide byproduct during purification.[6] The product can also be sensitive and may require careful handling and storage.
Q5: How is the final product, this compound, purified?
A5: Purification is most commonly achieved through flash column chromatography on silica gel.[5] The choice of eluent is critical for separating the product from unreacted starting materials and triphenylphosphine oxide. A mixture of ether and a non-polar solvent is often used. Another technique to remove triphenylphosphine oxide is by precipitation with zinc chloride.[7]
Q6: What are the recommended storage conditions for this compound?
A6: It is recommended to store the compound at 2-8°C, sealed from light and moisture, to prevent degradation.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive or insufficient reagents (PPh₃, I₂).2. Presence of moisture in the reaction.3. Insufficient reaction time or temperature. | 1. Use fresh, high-purity reagents and ensure correct stoichiometry.2. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.3. Monitor the reaction by TLC. If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| Formation of Multiple Spots on TLC (Side Products) | 1. Reaction temperature too high.2. Incorrect stoichiometry leading to side reactions.3. Presence of impurities in the starting material. | 1. Maintain a low temperature (0 °C) during the initial addition of reagents.2. Carefully control the molar ratios of the reagents.3. Ensure the purity of benzyl 3-hydroxyazetidine-1-carboxylate before starting the iodination. |
| Difficulty in Removing Triphenylphosphine Oxide (TPPO) | 1. High solubility of TPPO in the crude product.2. Co-elution with the product during column chromatography. | 1. After the reaction, attempt to precipitate TPPO by adding a non-polar solvent like hexane or diethyl ether and filtering.[10]2. Use a solvent system for chromatography that maximizes the separation between the product and TPPO. Consider alternative purification methods such as precipitation with ZnCl₂.[7] |
| Low Yield After Purification | 1. Loss of product during workup and extraction.2. Degradation of the product on silica gel.3. Incomplete reaction. | 1. Ensure efficient extraction and minimize transfers. Back-extract aqueous layers if necessary.2. Deactivate silica gel with a small amount of triethylamine before chromatography if the product shows signs of degradation.3. Re-optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Product appears discolored or impure | 1. Residual iodine from the reaction.2. Oxidation or degradation of the product. | 1. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate during workup to remove excess iodine.[5]2. Store the purified product under an inert atmosphere at the recommended temperature, protected from light. |
Data Presentation
Table 1: Summary of Reagents for Iodination of Benzyl 3-hydroxyazetidine-1-carboxylate
| Reagent | Molar Equivalent (Typical) | Function | Purity Recommendation |
| Benzyl 3-hydroxyazetidine-1-carboxylate | 1.0 | Starting Material | >98% |
| Triphenylphosphine (PPh₃) | 1.2 - 1.5 | Activates the hydroxyl group | >99% |
| Iodine (I₂) | 1.2 - 1.5 | Iodine source | >99.8% |
| Imidazole | 1.5 - 2.0 | Base and catalyst | >99% |
| Dichloromethane (DCM) | - | Solvent | Anhydrous, >99.8% |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Condition | Expected Outcome | Notes |
| Temperature | 0 °C to Room Temperature | High Yield, Minimized Side Products | Gradual warming is crucial. |
| Reaction Time | 12-24 hours | >90% Conversion | Monitor by TLC. |
| Yield (after purification) | 70-90% | High Purity Product | Yields can vary based on scale and purification efficiency. |
| Purity (after purification) | >97% | Suitable for further synthetic steps | Purity confirmed by NMR and/or LC-MS.[8] |
Experimental Protocols
Protocol 1: Synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate
This protocol is adapted from a general procedure for the N-protection of 3-hydroxyazetidine hydrochloride.[3]
-
Preparation: To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of water and tetrahydrofuran (THF) (1:2 v/v), add potassium carbonate (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Cool the mixture to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Workup: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford benzyl 3-hydroxyazetidine-1-carboxylate.
Protocol 2: Synthesis of this compound (Appel-type Reaction)
This protocol is a generalized procedure based on the Appel reaction for the iodination of alcohols.[1][5]
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve triphenylphosphine (1.5 eq) and imidazole (2.0 eq) in anhydrous dichloromethane (DCM).
-
Iodine Addition: Cool the solution to 0 °C in an ice bath and add iodine (1.5 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes until the solution becomes homogeneous.
-
Substrate Addition: Add a solution of benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield this compound.
Visualizations
References
- 1. Appel_reaction [chemeurope.com]
- 2. Appel Reaction [organic-chemistry.org]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
common side reactions in the synthesis of 3-substituted azetidines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 3-substituted azetidines. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 3-substituted azetidines?
A1: The main difficulty in synthesizing azetidines lies in the inherent strain of the four-membered ring.[1][2][3] This ring strain can lead to challenges in ring-closure reactions and a higher likelihood of ring-opening side reactions, particularly under harsh conditions.[1][4][5] Consequently, achieving high yields and purity often requires careful optimization of reaction parameters and purification techniques.[1]
Q2: How can I effectively monitor the progress of my azetidine synthesis?
A2: Thin-layer chromatography (TLC) is a widely used and effective method for monitoring reaction progress.[1] Visualization can be achieved using UV light or staining agents like potassium permanganate or iodine. For more quantitative analysis, techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be employed to track the formation of the desired product and the consumption of starting materials.[1]
Q3: What are the recommended storage conditions for 3-substituted azetidines?
A3: While specific storage conditions can vary depending on the exact substitution pattern, a general guideline is to store them at low temperatures, such as 4°C, and protected from light. This recommendation is based on storage advice for similar azetidine derivatives.[1]
Q4: Which protecting group is most suitable for the azetidine nitrogen?
A4: The tert-butoxycarbonyl (Boc) group is a frequently used protecting group for the azetidine nitrogen. It offers good stability under a variety of reaction conditions used for functionalizing the azetidine ring and can be readily removed using acidic conditions.[6] Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) are also utilized and provide orthogonal deprotection strategies.[6]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yields and/or Formation of Multiple Side Products
Low yields in azetidine synthesis are often attributed to competing side reactions.[2]
| Potential Cause | Troubleshooting Strategy |
| Ring-Opening | The strained four-membered ring is susceptible to nucleophilic or acidic ring-opening.[1][4][5][7] Consider using a protecting group on the azetidine nitrogen (e.g., Boc, Cbz) to enhance stability.[1] Employing milder reaction conditions, such as lower temperatures and less aggressive reagents, can also disfavor ring-opening pathways. |
| Polymerization | Azetidines and their intermediates, particularly azetidinium salts, can undergo cationic ring-opening polymerization.[8][9][10] This is more prevalent in the presence of acidic catalysts or in alcoholic solvents.[8] To mitigate this, ensure the reaction is run under anhydrous conditions where applicable and consider using non-protic solvents. Careful control of stoichiometry and temperature is also crucial. |
| Elimination Reactions | In syntheses involving intramolecular cyclization of γ-haloamines, elimination to form an olefin can be a significant side reaction.[11] Screening different bases and solvent systems can help optimize the ratio of cyclization to elimination.[11] |
| Suboptimal Reaction Conditions | Reaction temperature, time, and solvent choice can significantly impact the reaction outcome.[2] Systematically screen these parameters to find the optimal conditions. In some cases, microwave irradiation has been shown to improve yields.[1] Ensure all starting materials are pure and dry. |
Issue 2: Difficulty in Product Purification
Azetidine derivatives can be challenging to purify due to their polarity and potential volatility.[6]
| Problem | Suggested Solution |
| Co-eluting Impurities | Column chromatography on silica gel is a standard purification method.[6] A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can effectively separate the product from impurities.[6] |
| Product Volatility | If the product is volatile, care must be taken during solvent removal under reduced pressure. Use lower temperatures and avoid prolonged exposure to high vacuum. |
| Solid Products | For solid derivatives, recrystallization can be a highly effective purification technique.[6] |
Experimental Protocols
Representative Synthesis of an N-Boc-3-substituted Azetidine
This protocol is a generalized procedure and may require optimization for specific substrates.
Step 1: Synthesis of 1-Boc-3-(2-phenoxyvinyl)azetidine
-
To a solution of 1-Boc-3-azetidinone in a suitable solvent (e.g., THF), add the appropriate phosphonium ylide (e.g., (phenoxymethyl)triphenylphosphonium chloride) and a strong base (e.g., n-butyllithium) at low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Hydrogenation to N-Boc-3-(2-phenoxyethyl)azetidine
-
Dissolve the 1-Boc-3-(2-phenoxyvinyl)azetidine in a suitable solvent such as ethanol or ethyl acetate.[1]
-
Add a catalytic amount of palladium on carbon (e.g., 10 mol%).[1]
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).[1]
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-3-(2-phenoxyethyl)azetidine.[1] If necessary, purify the product by flash column chromatography.[1]
Step 3: (Optional) Deprotection of the Boc Group
-
Dissolve the N-Boc-3-(2-phenoxyethyl)azetidine in a suitable solvent such as dichloromethane or 1,4-dioxane.[1]
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at 0 °C.[1]
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent to remove non-basic impurities.[1]
-
Basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12 and extract the free amine with an organic solvent (e.g., dichloromethane).[1]
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the 3-substituted azetidine.[1]
Visualizations
Caption: A representative workflow for the synthesis of a 3-substituted azetidine.
Caption: Common competing side reactions in 3-substituted azetidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzyl 3-iodoazetidine-1-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and answers to frequently asked questions regarding the purification of benzyl 3-iodoazetidine-1-carboxylate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard stationary phase for the purification of this compound is silica gel (60 Å, 230-400 mesh). This is a common choice for separating moderately polar organic compounds.
Q2: What is a suitable mobile phase for the purification?
A2: A common mobile phase system is a mixture of hexane and ethyl acetate. A gradient elution is often employed, starting with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity to elute the desired compound. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. For a similar compound, 1-Boc-3-iodoazetidine, a gradient of hexane/ethyl acetate from 9:1 to 1:1 was used for purification.[1]
Q3: How can I visualize the compound on a TLC plate?
A3: this compound can be visualized on a TLC plate using a UV lamp (254 nm) due to the presence of the benzyl group. Additionally, staining with potassium permanganate or iodine can be used as the compound may not be strongly UV-active.
Q4: What is the expected Rf value for this compound?
A4: The Rf value is highly dependent on the exact mobile phase composition. In a 4:1 hexane/ethyl acetate system, the Rf is expected to be in the range of 0.3-0.4. It is crucial to determine the Rf value with your specific solvent system before running the column.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product Elutes with the Solvent Front | Mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of hexane. |
| Product is Not Eluting from the Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. |
| Poor Separation of Product from Impurities | Inappropriate mobile phase. Co-elution of impurities. | Optimize the mobile phase composition using TLC with various solvent systems. Consider using a different solvent system (e.g., dichloromethane/methanol). |
| Broad or Tailing Peaks | Column overload. Acidic or basic nature of the compound interacting with silica. | Decrease the amount of crude product loaded onto the column. Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[2] |
| Streaking of the Compound on the Column | Compound is not fully dissolved in the loading solvent. | Ensure the crude product is fully dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) before loading onto the column. |
| Compound Degradation on the Column | The compound may be sensitive to the acidic nature of silica gel. | Consider using neutral or deactivated silica gel. Alternatively, a different stationary phase like alumina could be tested. |
Experimental Protocol: Column Chromatography of this compound
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent to obtain a dry powder.
-
Carefully load the dissolved sample or the dry-loaded silica gel onto the top of the column.
3. Elution:
-
Begin eluting the column with the initial low-polarity mobile phase.
-
Collect fractions in test tubes or other suitable containers.
-
Gradually increase the polarity of the mobile phase as needed based on TLC analysis of the fractions.
4. Fraction Analysis:
-
Monitor the elution of the compound by spotting fractions onto TLC plates and visualizing under a UV lamp and/or with a stain.
-
Combine the fractions containing the pure product.
5. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Formula | C₁₁H₁₂INO₂ | [3][4][5] |
| Molecular Weight | 317.12 g/mol | [3] |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |
| Typical Mobile Phase | Hexane/Ethyl Acetate (Gradient) | Start with a low polarity (e.g., 9:1) and increase as needed. |
| Expected Rf | ~0.35 | In a 4:1 Hexane/Ethyl Acetate system. This is an estimate and should be confirmed by TLC. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography.
References
Technical Support Center: Synthesis of Benzyl 3-iodoazetidine-1-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of benzyl 3-iodoazetidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis? A1: The most common precursor is benzyl 3-hydroxyazetidine-1-carboxylate, which is converted to the iodo-derivative through a substitution reaction.[1][2]
Q2: Which synthetic method is typically used for the iodination? A2: The Appel reaction is a frequently employed method. This reaction uses triphenylphosphine (PPh3) and iodine (I2) in the presence of imidazole to convert the hydroxyl group into an iodide.[1][3][4]
Q3: What are the primary byproducts of the Appel reaction in this synthesis? A3: The main byproduct is triphenylphosphine oxide (Ph3PO).[5][6][7] This is formed from the triphenylphosphine reagent during the reaction and is known for being difficult to separate from the desired product.
Q4: Are there any stability concerns with the final product, this compound? A4: Yes, 3-iodoazetidines can be unstable. They are prone to isomerization and potential ring-expansion to form more stable pyrrolidine derivatives, particularly at elevated temperatures.[8][9] For this reason, the product should be stored in a refrigerator at 2-8°C under dry conditions.[1][10][11]
Q5: What are the recommended purification techniques? A5: The standard method is flash column chromatography on silica gel.[1] To simplify purification, it is often recommended to perform a preliminary filtration through a plug of silica gel, washing with ether, to remove some of the solid byproducts before concentrating the crude mixture for chromatography.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have proceeded to completion. | 1. Monitor the reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material. If starting material persists, consider extending the reaction time (e.g., stirring overnight).[1] |
| 2. Reagent Quality: Reagents such as triphenylphosphine may have oxidized, or other reagents may have absorbed moisture. | 2. Use fresh reagents: Ensure all reagents are fresh and anhydrous. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[1] | |
| Difficult Purification | 1. Triphenylphosphine Oxide (Ph3PO) Contamination: Ph3PO is the major byproduct and often co-elutes with the product during column chromatography.[5] | 1. Pre-purification: Before chromatography, attempt to precipitate the Ph3PO. After the reaction, concentrate the mixture, add a non-polar solvent (like hexanes or a mix of ether/hexanes), and stir. The Ph3PO should precipitate and can be removed by filtration. For stubborn cases, precipitation with zinc chloride to form a Ph3PO-ZnCl2 complex can be effective.[6] |
| 2. Streaking on TLC/Column: The compound may be interacting strongly with the silica gel. | 2. Optimize chromatography: Add a small amount of a neutral or slightly basic modifier (like triethylamine, ~0.1-1%) to the eluent to improve peak shape and reduce streaking. | |
| Product Decomposition | 1. Thermal Instability: The 3-iodoazetidine ring is susceptible to rearrangement or degradation, especially when heated.[8][9] | 1. Avoid Heat: Concentrate the product on a rotary evaporator at low temperature (≤ 30°C). During workup and purification, keep all solutions cool. |
| 2. Instability on Silica Gel: Prolonged exposure to the acidic surface of silica gel during chromatography can cause degradation. | 2. Perform Rapid Purification: Do not let the crude material sit on the column for an extended period. Run the column efficiently and collect fractions promptly. |
Experimental Protocol: Appel Reaction
This protocol details the synthesis of this compound from benzyl 3-hydroxyazetidine-1-carboxylate.
Reagents and Stoichiometry
| Reagent | Molar Equiv. | Purpose |
| Benzyl 3-hydroxyazetidine-1-carboxylate | 1.0 | Starting Material |
| Triphenylphosphine (PPh3) | 1.4 | Activates alcohol |
| Imidazole | 1.4 | Base/Catalyst |
| Iodine (I2) | 1.4 | Iodine Source |
| Dichloromethane (CH2Cl2) | - | Anhydrous Solvent |
Procedure:
-
Add triphenylphosphine (1.4 equiv.) and imidazole (1.4 equiv.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.[1]
-
Add anhydrous dichloromethane (CH2Cl2) via syringe and stir to dissolve the solids.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add iodine (1.4 equiv.) in portions. The solution will turn dark brown.[1]
-
In a separate flask, dissolve benzyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv.) in a minimal amount of anhydrous CH2Cl2.
-
Add the solution of the starting material dropwise to the reaction mixture at 0 °C. A yellow solid may form.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.[6]
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3). Stir until the brown color disappears.
-
Separate the organic layer. Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure at low temperature.
-
Purify the resulting crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Visualizations
Synthesis Pathway
The following diagram illustrates the Appel reaction for the synthesis of this compound, highlighting the formation of the triphenylphosphine oxide byproduct.
Caption: Appel reaction pathway for azetidine iodination.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving issues related to low product yield.
References
- 1. chembk.com [chembk.com]
- 2. Benzyl 3-hydroxyazetidine-1-carboxylate|lookchem [lookchem.com]
- 3. commonorganicchemistry.com [commonorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Appel Reaction [organic-chemistry.org]
- 8. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41007B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound [myskinrecipes.com]
- 11. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Improving Yield in Nucleophilic Substitution of 3-Iodoazetidine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of nucleophilic substitution reactions involving 3-iodoazetidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high yields for nucleophilic substitution on 3-iodoazetidine?
The primary challenges stem from the inherent properties of the azetidine ring and the nature of the substitution reaction. Key difficulties include:
-
Ring Strain: The four-membered azetidine ring is highly strained, which can influence its reactivity and stability, sometimes leading to undesired ring-opening side reactions.
-
Steric Hindrance: The compact structure of the azetidine ring can present steric challenges for bulky nucleophiles, slowing down the reaction rate and potentially lowering the yield.
-
Competing Elimination Reactions: Under certain conditions, particularly with strong and sterically hindered bases, elimination reactions can compete with the desired substitution, leading to the formation of azetine byproducts.
-
Leaving Group Ability: While iodide is a good leaving group, its reactivity is influenced by the choice of solvent and other reaction parameters.
Q2: Which protecting group is most suitable for the azetidine nitrogen during nucleophilic substitution?
The tert-butoxycarbonyl (Boc) group is a widely used and highly effective protecting group for the azetidine nitrogen. It is stable under a variety of nucleophilic substitution conditions and can be readily removed under acidic conditions, which are often compatible with the newly installed functional group.
Q3: How do I choose the optimal solvent for my reaction?
The choice of solvent is critical for the success of the nucleophilic substitution on 3-iodoazetidine. Polar aprotic solvents are generally preferred as they can effectively dissolve the reactants and promote the S(_N)2 pathway by solvating the cation of the nucleophile's salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[1][2][3]
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF).
-
Solvents to Avoid: Protic solvents like water and alcohols should generally be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction rate.[1][2]
Q4: What is the role of the base in this reaction, and how do I select the right one?
The base plays a crucial role in deprotonating the nucleophile (if it is protic, e.g., an alcohol, thiol, or secondary amine) to generate the more reactive anionic nucleophile. For nucleophiles that are already anionic (e.g., sodium azide), a base may not be necessary.
-
For Protic Nucleophiles: Inorganic bases such as potassium carbonate (K(_2)CO(_3)), cesium carbonate (Cs(_2)CO(_3)), and sodium hydride (NaH) are commonly used. The choice of base can influence the reaction rate and yield.
-
Consideration of Base Strength: A base that is too strong or sterically hindered can promote elimination side reactions. It is often beneficial to start with a milder base like K(_2)CO(_3) and move to a stronger base like NaH if the reaction is sluggish.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
-
Poor Nucleophile Reactivity:
-
Solution: If using a protic nucleophile (e.g., alcohol, thiol, secondary amine), ensure complete deprotonation by using a sufficiently strong and anhydrous base. Consider using a stronger base like sodium hydride (NaH) if weaker bases like potassium carbonate (K(_2)CO(_3)) are ineffective. For weakly nucleophilic amines, consider the use of a catalyst such as a palladium complex for N-arylation reactions.
-
-
Suboptimal Reaction Temperature:
-
Solution: Most nucleophilic substitutions on 3-iodoazetidine proceed well at room temperature to moderate heat (e.g., 50-80 °C). If the reaction is slow at room temperature, gradually increase the temperature while monitoring for the formation of byproducts by TLC or LC-MS. Extremely high temperatures can lead to decomposition.
-
-
Inappropriate Solvent:
-
Degradation of Starting Material or Product:
-
Solution: Azetidines can be sensitive to harsh conditions. Monitor the reaction progress closely and avoid prolonged reaction times at high temperatures. If the product is unstable, consider quenching the reaction as soon as the starting material is consumed.
-
Issue 2: Formation of Multiple Side Products
Possible Causes & Solutions
-
Competing Elimination Reaction:
-
Solution: This is more likely with sterically hindered or strong bases. To favor substitution, use a less hindered base (e.g., K(_2)CO(_3) instead of t-BuOK) and a lower reaction temperature.
-
-
Ring-Opening of the Azetidine:
-
Solution: The strained azetidine ring can open under certain conditions. This is more prevalent with highly reactive nucleophiles or under acidic/basic extremes. Ensure the reaction conditions are as mild as possible. The use of an N-Boc protecting group generally enhances the stability of the azetidine ring.
-
-
Over-alkylation of Amine Nucleophiles:
-
Solution: When using a primary amine as a nucleophile, it is possible for the resulting secondary amine to react further with another molecule of 3-iodoazetidine. To minimize this, use an excess of the primary amine nucleophile.
-
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield of nucleophilic substitution on N-Boc-3-iodoazetidine. These are representative values and actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Effect of Nucleophile on Reaction Yield
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Sodium Azide (NaN₃) | - | DMF | 25 | 12 | >90 |
| 2 | Phenol | K₂CO₃ | DMF | 60 | 18 | 80-90 |
| 3 | Thiophenol | K₂CO₃ | DMF | 25 | 6 | >90 |
| 4 | Piperidine | K₂CO₃ | MeCN | 50 | 12 | 85-95 |
| 5 | Aniline | Cs₂CO₃ | Toluene | 100 | 24 | 70-80 |
Table 2: Effect of Solvent on Reaction Yield with Phenol
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | K₂CO₃ | DMF | 60 | 18 | 85-95 |
| 2 | K₂CO₃ | Acetonitrile | 60 | 24 | 70-80 |
| 3 | K₂CO₃ | THF | 60 | 36 | 50-60 |
| 4 | K₂CO₃ | Ethanol | 60 | 48 | <20 |
Table 3: Effect of Base on Reaction Yield with Thiophenol
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 25 | 6 | >90 |
| 2 | Thiophenol | NaH | THF | 0 to 25 | 4 | >90 |
| 3 | Thiophenol | Et₃N | DMF | 25 | 24 | 60-70 |
Experimental Protocols
General Protocol for Nucleophilic Substitution on N-Boc-3-iodoazetidine
This protocol provides a general procedure that can be adapted for various nucleophiles.
Materials:
-
N-Boc-3-iodoazetidine
-
Nucleophile (e.g., amine, alcohol, thiol) (1.0 - 1.5 equivalents)
-
Base (if required, e.g., K₂CO₃, NaH) (1.5 - 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, MeCN, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophile and the anhydrous solvent.
-
If a base is required, add it to the solution and stir for 15-30 minutes at the appropriate temperature (e.g., 0 °C for NaH, room temperature for K₂CO₃) to allow for deprotonation.
-
Add a solution of N-Boc-3-iodoazetidine in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to 80 °C, depending on the nucleophile's reactivity).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted azetidine.
Visualizations
Caption: Troubleshooting flowchart for low yield in 3-iodoazetidine substitution.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Logic for solvent selection in 3-iodoazetidine substitution reactions.
References
stability of benzyl 3-iodoazetidine-1-carboxylate under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and use of benzyl 3-iodoazetidine-1-carboxylate in experiments conducted under basic conditions. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Is the Cbz (benzyl carbamate) protecting group on this compound stable under basic conditions?
A1: Yes, the benzyl carbamate (Cbz or Z) protecting group is generally robust and stable under a wide range of basic conditions.[1][2][3] Degradation of the molecule under basic conditions is more likely to originate from reactions involving the iodoazetidine ring itself rather than cleavage of the Cbz group.
Q2: What are the primary competing reactions when using this compound with a base?
A2: The two primary competing reactions are nucleophilic substitution (SN2) and elimination (E2). The desired pathway is typically SN2, where a nucleophile displaces the iodide. However, the use of strong or sterically hindered bases can favor the E2 pathway, leading to the formation of an unstable azetine byproduct.[4][5][6]
Q3: Can the azetidine ring open under basic conditions?
A3: While direct ring-opening under basic conditions is not the most common degradation pathway, the formation of a quaternary azetidinium salt can make the ring susceptible to nucleophilic attack and subsequent opening.[7][8] This can occur if the nitrogen atom becomes over-alkylated, for instance, when using an excess of an alkylating agent or in the presence of highly reactive intermediates.[9]
Q4: I am observing low yields in my substitution reaction. What are the potential causes?
A4: Low yields can stem from several factors:
-
Degradation of starting material: this compound should be stored at 2-8°C, sealed, and in a dry environment to prevent decomposition.[10]
-
Suboptimal reaction conditions: The choice of base, solvent, and temperature is crucial. Strong, bulky bases can promote undesired elimination reactions.[4]
-
Side reactions: Besides elimination, solvolysis can occur if a nucleophilic solvent (like water or alcohols) is used, particularly under conditions that might favor an SN1-type mechanism.[11]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Substituted Product
| Potential Cause | Troubleshooting Step | Rationale |
| Elimination Side Reaction | Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA). Avoid strong, bulky bases like potassium tert-butoxide. | Strong and bulky bases are more likely to act as a base for elimination rather than allowing for nucleophilic substitution.[4][5] |
| Degraded Starting Material | Verify the purity of your this compound. If it has been stored improperly, consider using a fresh batch. | The iodo-substituent can make the compound sensitive to light and temperature over time. |
| Poor Nucleophilicity of the Reagent | Ensure your nucleophile is sufficiently reactive under the chosen conditions. You may need to use a stronger nucleophile or add a catalyst. | The rate of the desired SN2 reaction depends on the concentration and reactivity of the nucleophile. |
| Incorrect Solvent Choice | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to favor the SN2 reaction. | Polar aprotic solvents solvate the cation of the base, leaving the anion more nucleophilic and promoting the SN2 pathway. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Ring Opening | Avoid conditions that could lead to the formation of a quaternary azetidinium salt, such as using a large excess of an alkylating nucleophile. | Azetidinium salts are more strained and susceptible to ring-opening by nucleophiles.[7][8] |
| Over-alkylation of Amine Nucleophiles | When using a primary or secondary amine as the nucleophile, use a slight excess of the amine to minimize the formation of tertiary and quaternary products. | The product of the initial substitution may be more nucleophilic than the starting amine, leading to further reaction.[9][12] |
| Elimination and Subsequent Reactions | As with low yields, switch to a milder, non-bulky base to disfavor the initial elimination step. | The azetine product of elimination is reactive and can undergo further reactions, leading to a complex mixture of byproducts. |
Data Presentation
The choice of base is critical in determining the outcome of reactions with this compound. The following table summarizes the expected major and minor reaction pathways based on the type of base used.
| Base Type | Examples | Expected Major Pathway | Expected Minor Pathway(s) | Notes |
| Weak Inorganic Bases | K₂CO₃, Cs₂CO₃, NaHCO₃ | SN2 Substitution | Elimination (minor) | Generally recommended for substitution reactions with good nucleophiles. |
| Strong, Non-Bulky Bases | NaOH, KOH, NaOMe | SN2 Substitution / Elimination | Ring opening (if quaternization occurs) | Increased risk of elimination compared to weak bases. |
| Strong, Bulky Bases | Potassium tert-butoxide (t-BuOK), LDA | E2 Elimination | SN2 Substitution (minor) | These bases favor the formation of the less substituted (Hofmann) elimination product due to steric hindrance.[4] |
| Non-Nucleophilic Organic Bases | DIPEA, Et₃N, DBU | SN2 Substitution | Elimination (minor) | Useful for acid scavenging in substitution reactions without competing as a nucleophile. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
-
Preparation: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF), add the amine nucleophile (1.1-1.5 eq).
-
Base Addition: Add a mild inorganic base such as potassium carbonate (2.0 eq).
-
Reaction: Stir the mixture at room temperature or elevated temperature (e.g., 60-80 °C), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted azetidine.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the competition between the desired SN2 substitution pathway and the undesired E2 elimination pathway when this compound is treated with a base and a nucleophile.
Caption: Competing SN2 and E2 pathways for this compound.
References
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. ijacskros.com [ijacskros.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound [myskinrecipes.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
removal of impurities from commercial benzyl 3-iodoazetidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the removal of impurities from commercial benzyl 3-iodoazetidine-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial batches of this compound, typically available at ≥95-97% purity, may contain several process-related impurities.[1][2] The most common impurities arise from the synthetic route, which often involves the iodination of benzyl 3-hydroxyazetidine-1-carboxylate. These can include:
-
Unreacted Starting Material: Benzyl 3-hydroxyazetidine-1-carboxylate.
-
Reagent-Derived Impurities: Triphenylphosphine oxide (TPPO) if triphenylphosphine is used in the iodination step, and residual imidazole.
-
Residual Iodine: Elemental iodine (I₂) from the iodination reaction.
-
Solvent Residues: Trace amounts of solvents used during synthesis and purification, such as dichloromethane (DCM) or ethyl acetate.
Q2: What is the typical appearance of pure this compound?
A2: Pure this compound is typically a colorless to light yellow liquid or oil.[3] The presence of a significant yellow or brown color may indicate the presence of residual iodine or other degradation products.
Q3: How should I store this compound to minimize degradation?
A3: It is recommended to store the compound at 2-8°C, protected from light.[3] Azetidine rings can be susceptible to ring-opening, and iodo-compounds can be light-sensitive. Proper storage is crucial to maintain purity.
Q4: Can I use this compound directly from the supplier without further purification?
A4: For many applications, a purity of ≥95-97% is sufficient. However, for sensitive downstream reactions, such as catalysis or the synthesis of active pharmaceutical ingredients (APIs), further purification to remove even small amounts of impurities like triphenylphosphine oxide or residual iodine is often necessary.
Troubleshooting Guide
Issue 1: My purified product is still colored (yellow/brown).
-
Question: I have purified my this compound by flash chromatography, but the final product still has a yellow or brown tint. What could be the cause and how can I fix it?
-
Answer: A persistent yellow or brown color is often due to trace amounts of elemental iodine (I₂).
-
Solution 1: Aqueous Wash. Before column chromatography, wash the crude product solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the iodine to colorless iodide salts, which will be removed in the aqueous layer.
-
Solution 2: Activated Carbon. If the color persists after chromatography, you can try treating a solution of the compound with a small amount of activated carbon, followed by filtration through a pad of celite. Use this method with caution as it can sometimes lead to product loss.
-
Issue 2: I am having trouble removing triphenylphosphine oxide (TPPO) impurity.
-
Question: My NMR/LC-MS analysis shows a significant amount of triphenylphosphine oxide (TPPO) in my product, even after chromatography. How can I remove it effectively?
-
Answer: TPPO can be challenging to separate from polar products by standard silica gel chromatography due to its own polarity and tendency to streak.
-
Solution 1: Modified Chromatography. Try using a less polar solvent system for your flash chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., ethyl acetate) can help separate the less polar product from the more polar TPPO.
-
Solution 2: Precipitation. If your product is soluble in a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate, you can attempt to precipitate the TPPO. Dissolve the crude mixture in a minimal amount of dichloromethane, then add a large excess of a non-polar solvent. The TPPO should precipitate and can be removed by filtration.
-
Solution 3: Acid-Base Extraction. TPPO can be protonated and extracted into an acidic aqueous phase, although this is less common. This method should be used with caution as the acidic conditions could potentially degrade the azetidine ring.
-
Issue 3: My product appears to be degrading on the silica gel column.
-
Question: I am observing significant product loss and the appearance of new spots on my TLC analysis during column chromatography. What is happening and what can I do?
-
Answer: Iodo-azetidine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.
-
Solution 1: Deactivate the Silica Gel. You can deactivate the silica gel by pre-treating it with a base. This is typically done by adding 1-2% triethylamine to the eluent system. This will neutralize the acidic sites on the silica and minimize product degradation.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase for your chromatography, such as neutral alumina. However, be aware that the elution profile of your compound and impurities will likely change, so you will need to re-optimize your solvent system.
-
Solution 3: Minimize Contact Time. Run the flash chromatography as quickly as possible to reduce the time your compound is in contact with the stationary phase.
-
Quantitative Data
The following table summarizes the typical purity of commercial this compound and the expected purity after applying the recommended purification protocols.
| Impurity Profile | Commercial Grade | Post-Purification Target |
| Purity (by HPLC/GC) | ≥95.0 - 97.0% | >99.0% |
| Benzyl 3-hydroxyazetidine-1-carboxylate | <2.0% | <0.1% |
| Triphenylphosphine oxide (TPPO) | <1.0% | Not Detected |
| Residual Iodine | <0.5% | Not Detected |
| Residual Imidazole | <0.5% | Not Detected |
| Water Content (by Karl Fischer) | <0.5% | <0.1% |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Chromatography
-
Aqueous Workup:
-
Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove residual iodine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Flash Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).
-
Dissolve the crude product from the aqueous workup in a minimal amount of the chromatography eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30% ethyl acetate). The exact gradient should be determined by thin-layer chromatography (TLC) analysis.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Visualizations
Caption: Workflow for the purification of commercial this compound.
References
optimization of Cbz deprotection in the presence of sensitive functional groups
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the deprotection of the carboxybenzyl (Cbz or Z) group, particularly in the presence of sensitive functional groups. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides answers to common problems encountered during Cbz deprotection.
Issue 1: My catalytic hydrogenation for Cbz deprotection is slow or incomplete.
-
Question: What are the potential causes for a sluggish or incomplete Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C), and how can I resolve this?
-
Answer: Slow or incomplete catalytic hydrogenation is a common issue. Several factors can be responsible:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers) or impurities.[1][2]
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and may decrease over time.[1][2]
-
Solution: Use a fresh batch of high-quality catalyst or increase the catalyst loading.[2]
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete reaction.
-
Solution: Increase the hydrogen pressure, for example, up to 50 psi or higher.[1]
-
-
Inadequate Mixing: In a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst surface.[1][2]
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[2]
-
Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[2]
-
-
. Troubleshooting Workflow for Incomplete Catalytic Hydrogenolysis
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Issue 2: I am observing undesired side reactions during Cbz deprotection.
-
Question: How can I minimize the formation of side products during my Cbz deprotection experiment?
-
Answer: The nature of side reactions is highly dependent on the deprotection method and the other functional groups present in your molecule.[2]
-
Scenario A: Side Reactions in Catalytic Hydrogenolysis
-
Problem: Reduction of other sensitive functional groups like alkenes, alkynes, nitro groups, or aryl halides.[1][2][3]
-
Solution: Transfer hydrogenolysis, using a hydrogen donor like ammonium formate, often provides better selectivity.[1][2] Alternatively, non-reductive methods like acid-catalyzed or nucleophilic cleavage should be considered.[2]
-
-
Scenario B: Side Reactions in Acid-Catalyzed Cleavage (e.g., HBr/HOAc)
-
Problem: Acetylation of the deprotected amine when using acetic acid as a solvent, or degradation of other acid-sensitive groups.[1][2]
-
Solution: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane.[2] Milder Lewis acid conditions, for example, AlCl₃ in hexafluoroisopropanol (HFIP), can also be effective and are compatible with a wider range of functional groups.[1][4][5][6]
-
-
Scenario C: Formation of Genotoxic Byproducts
-
Problem: The use of reagents like TMS-iodide for Cbz deprotection can generate benzyl iodide, a potent and potentially genotoxic alkylating agent.[3]
-
Solution: For late-stage pharmaceutical synthesis, it is advisable to avoid methods that produce such reactive byproducts.[1][3] Safer alternatives include catalytic hydrogenation or nucleophilic cleavage with reagents like 2-mercaptoethanol.[1]
-
-
. Comparison of Cbz Deprotection Methods and Potential Side Reactions
Caption: Comparison of Cbz deprotection methods and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection?
The most prevalent and generally clean method for Cbz group removal is catalytic hydrogenation, typically using palladium on carbon (Pd/C) with hydrogen gas.[1] This method is often efficient, and the byproducts, toluene and carbon dioxide, are easily removed.[1]
Q2: How do I choose the best deprotection method for my specific substrate?
The choice of method depends on the functional groups present in your molecule:[1]
-
For substrates with reducible groups (e.g., alkenes, alkynes, nitro groups, aryl halides): Non-reductive methods are recommended.
-
For substrates sensitive to strong acids: Avoid HBr/acetic acid. Milder conditions like AlCl₃/HFIP or non-acidic methods like hydrogenation or nucleophilic cleavage should be used.[1]
-
For substrates containing sulfur: Avoid catalytic hydrogenation as the catalyst can be poisoned. Acidic or nucleophilic cleavage are better alternatives.[1]
Q3: Is the Cbz group orthogonal to other common amine protecting groups like Boc and Fmoc?
Yes, the Cbz group is largely orthogonal to Boc and Fmoc groups.[9][10]
-
Cbz vs. Boc: The Cbz group is stable to the acidic conditions used to remove the Boc group (e.g., TFA).[10]
-
Cbz vs. Fmoc: The Cbz group is stable to the basic conditions used to remove the Fmoc group (e.g., piperidine).[10]
This orthogonality allows for the selective deprotection of one group in the presence of the others, which is a cornerstone of modern peptide synthesis and complex molecule construction.[9][10]
. Orthogonality of Cbz, Boc, and Fmoc Protecting Groups
Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.
Data Presentation
Table 1: Comparison of Common Cbz Deprotection Methods
| Deprotection Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | High to Quantitative[1] | Clean byproducts (toluene, CO₂); mild conditions.[1] | Reduction of other functional groups; catalyst poisoning by sulfur.[1][3] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | High | Safer than H₂ gas; often more selective.[1] | Can still reduce some sensitive groups.[1] |
| Acidic Cleavage (Strong) | HBr, Acetic Acid | Good to High | Effective and relatively fast. | Harsh conditions; potential for acylation by solvent and alkylation.[1] |
| Acidic Cleavage (Mild) | AlCl₃, HFIP | High | Mild (room temp); excellent functional group tolerance.[4][5][8] | HFIP is an expensive solvent.[1] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | High | Highly selective for sensitive substrates; avoids heavy metals.[3][8] | The thiol reagent has an unpleasant odor.[1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
This protocol describes a general procedure for the deprotection of a Cbz-protected amine using catalytic hydrogenation.
-
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (e.g., balloon or Parr apparatus)
-
Celite®
-
-
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent (e.g., MeOH or EtOAc) to a concentration of approximately 0.1 M.[2]
-
Carefully add 10% Pd/C (typically 10% by weight of the substrate).[2]
-
Secure a hydrogen balloon to the reaction flask or place the vessel in a Parr apparatus.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Protocol 2: Mild Acidic Cleavage using AlCl₃ in HFIP
This method is suitable for substrates with reducible functional groups.[4][5]
-
Materials:
-
Cbz-protected amine
-
Aluminum chloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
To a solution of the N-Cbz-protected amine (1.0 equivalent) in HFIP (e.g., 4 mL per mmol of substrate), add AlCl₃ (3.0 equivalents) at room temperature. The mixture will be a suspension.[4][5]
-
Stir the reaction mixture at room temperature for 2 to 16 hours, monitoring the progress by TLC or UPLC-MS.[4][5]
-
After completion, dilute the reaction mixture with CH₂Cl₂ (e.g., 20 mL), which should result in a clear solution.[4][5]
-
Quench the reaction by slowly adding aqueous NaHCO₃ solution.[5]
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Nucleophilic Cleavage using 2-Mercaptoethanol
This is a highly selective method for sensitive substrates.[3][8]
-
Materials:
-
Cbz-protected amine
-
2-Mercaptoethanol
-
Potassium phosphate or another suitable base
-
N,N-Dimethylacetamide (DMAC)
-
-
Procedure:
-
To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium phosphate (e.g., 2-4 equivalents).[2]
-
Add 2-mercaptoethanol (e.g., 2 equivalents).[2]
-
Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[2][3]
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
minimizing homo-coupling in cross-coupling reactions of 3-iodoazetidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-iodoazetidine in cross-coupling reactions. The primary focus is on practical strategies to minimize the formation of homo-coupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of 3-iodoazetidine cross-coupling reactions?
A1: Homo-coupling is an undesired side reaction where two molecules of the same coupling partner react with each other. In the case of reactions with 3-iodoazetidine, this can result in the formation of a 3,3'-biazetidine dimer from two molecules of 3-iodoazetidine, or the dimerization of the other coupling partner (e.g., a boronic acid in a Suzuki reaction). This side reaction consumes your starting materials and complicates the purification of the desired 3-substituted azetidine product.
Q2: What are the main causes of homo-coupling?
A2: The primary causes of homo-coupling in palladium-catalyzed cross-coupling reactions include:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) species can then promote the homo-coupling of organometallic reagents, such as boronic acids.[1][2]
-
Issues with Pd(II) Precatalyst Reduction: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) state can sometimes be facilitated by the organometallic reagent, leading to homo-coupling as a byproduct of this reduction pathway.[1]
-
Reaction Conditions: Factors such as the choice of base, solvent, temperature, and ligand can significantly influence the rates of the desired cross-coupling versus the undesired homo-coupling pathway.
Q3: How can I effectively remove oxygen from my reaction?
A3: Rigorous exclusion of oxygen is critical.[1] The most common methods include:
-
Inert Atmosphere: Ensure your reaction is assembled and maintained under a positive pressure of an inert gas like argon or nitrogen.[1]
-
Solvent Degassing: Solvents should be properly degassed before use. Common techniques include:
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes. A subsurface sparge is highly effective.
-
Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is standard practice for achieving very low oxygen levels.[1]
-
Q4: Can the choice of ligand affect the amount of homo-coupling?
A4: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step that forms the cross-coupled product, thereby outcompeting the pathways that lead to homo-coupling.[1] For challenging substrates, ligand choice is a key parameter to screen.
Q5: I'm observing significant alkyne dimerization in a Sonogashira coupling with 3-iodoazetidine. What should I do?
A5: The homo-coupling of terminal alkynes (Glaser or Hay coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper(I) cocatalyst in the presence of oxygen.[3][4] To minimize this:
-
Use Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed specifically to avoid this issue.[3]
-
Ensure Rigorous Anaerobic Conditions: If a copper cocatalyst is used, the strict exclusion of oxygen is paramount to suppress oxidative alkyne dimerization.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with homo-coupling in cross-coupling reactions involving 3-iodoazetidine.
| Problem | Potential Cause | Recommended Solution |
| High levels of boronic acid homo-coupling in a Suzuki reaction. | 1. Oxygen in the reaction mixture. | 1. Improve degassing of solvents and ensure a leak-free inert atmosphere setup. A nitrogen or argon subsurface sparge is highly effective.[5] |
| 2. Pd(II) precatalyst is being reduced by the boronic acid. | 2. Add a mild reducing agent, such as potassium formate, to facilitate the reduction of Pd(II) to Pd(0) without promoting extensive homo-coupling.[5] | |
| 3. Sub-optimal ligand or base. | 3. Screen different ligands (e.g., bulky, electron-rich phosphines) and bases. The choice of base can influence the rate of transmetalation. | |
| Formation of 3,3'-biazetidine (homo-coupling of 3-iodoazetidine). | 1. Catalyst system promotes oxidative addition followed by reaction with another 3-iodoazetidine molecule. | 1. Lower the reaction temperature to favor the desired cross-coupling pathway. |
| 2. Incorrect stoichiometry. | 2. Ensure the organometallic partner is present in a slight excess (e.g., 1.1-1.5 equivalents) to favor its reaction with the Pd-azetidine complex. | |
| Low yield of desired product with significant starting material remaining and some homo-coupling. | 1. Catalyst deactivation. | 1. Ensure all reagents and solvents are pure and dry. Some functional groups can act as catalyst poisons.[4] |
| 2. Poor solubility of reagents. | 2. Choose a solvent system in which all components are fully soluble at the reaction temperature. A mixture of solvents may be necessary.[6] | |
| Significant alkyne homo-coupling in a Sonogashira reaction. | 1. Oxygen promoting copper-catalyzed Glaser coupling. | 1. Switch to a copper-free Sonogashira protocol.[3] |
| 2. Inadequate inert atmosphere. | 2. If using copper, ensure the most rigorous exclusion of air from the reaction. Perform the reaction under a positive pressure of argon.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Iodoazetidine with Minimal Homo-Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Glassware Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the N-protected 3-iodoazetidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a stir bar to the reaction flask.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via cannula or syringe.[7]
-
Degassing (Optional but Recommended): For maximum oxygen exclusion, bubble argon or nitrogen through the stirred reaction mixture for an additional 15-20 minutes.[1][7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 3-iodoazetidine has been consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Hiyama Cross-Coupling of N-Boc-3-Iodoazetidine with Arylsilanes
This protocol is adapted from a reported procedure for the synthesis of 3-arylazetidines.[8]
-
Reagent Setup: To an oven-dried reaction tube, add N-Boc-3-iodoazetidine (0.2 mmol, 1.0 equiv.), the arylsilane (0.3 mmol, 1.5 equiv.), Pd(OAc)₂ (0.02 mmol, 10 mol%), SPhos (0.04 mmol, 20 mol%), and TBAF (1 M in THF, 0.4 mL, 0.4 mmol, 2.0 equiv.).
-
Solvent Addition: Add 1,4-dioxane (2.0 mL) as the solvent.
-
Reaction: Seal the tube and stir the mixture at 80 °C for 12 hours.
-
Workup: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After removing the solvent under reduced pressure, purify the residue by flash column chromatography to yield the desired 3-arylazetidine product.[8]
Visualizations
Caption: A typical experimental workflow for cross-coupling reactions designed to minimize oxygen contamination and homo-coupling.
Caption: A logical flowchart to guide troubleshooting efforts when significant homo-coupling is detected in a reaction.
Caption: A simplified catalytic cycle showing the desired cross-coupling pathway and where oxygen can initiate undesired homo-coupling side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Benzyl 3-iodoazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of benzyl 3-iodoazetidine-1-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of publicly accessible, detailed spectral data for this specific compound, this comparison is based on the analysis of closely related structural analogs: benzyl 3-hydroxyazetidine-1-carboxylate and tert-butyl 3-iodoazetidine-1-carboxylate. Understanding the spectral characteristics of these analogs allows for a reliable prediction and interpretation of the NMR data for the title compound.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside the experimental data for its hydroxyl and bromo-analogs. The predictions are based on established substituent effects on chemical shifts in azetidine ring systems.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Compound | Azetidine-H2, H4 (ppm) | Azetidine-H3 (ppm) | CH₂-Ph (ppm) | Aromatic-H (ppm) |
| This compound (Predicted) | ~4.4 - 4.6 (m) | ~4.7 - 4.9 (m) | ~5.1 (s) | ~7.3 - 7.4 (m) |
| Benzyl 3-hydroxyazetidine-1-carboxylate | 4.2 - 4.4 (m) | 4.5 - 4.7 (m) | 5.11 (s) | 7.29 - 7.38 (m) |
| tert-Butyl 3-iodoazetidine-1-carboxylate | 4.28 (t, J=8.8 Hz) | 4.63 (p, J=6.4 Hz) | - | - |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Compound | Azetidine-C3 (ppm) | Azetidine-C2, C4 (ppm) | C=O (ppm) | CH₂-Ph (ppm) | Aromatic-C (ppm) | Aromatic-C (ipso) |
| This compound (Predicted) | ~10 - 15 | ~55 - 60 | ~156 | ~67 | ~128 | ~136 |
| Benzyl 3-hydroxyazetidine-1-carboxylate | 59.8 | 56.4 | 156.9 | 67.0 | 128.0, 128.1, 128.5 | 136.3 |
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.[1][2]
Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]
-
Solvent: Chloroform-d (CDCl₃) is a common solvent for this class of compounds. Ensure the solvent is of high purity to avoid extraneous signals.
-
Sample Filtration: To ensure high-quality spectra with sharp lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can disrupt the magnetic field homogeneity.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition:
-
Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are usually sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the low sensitivity, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of 0 to 220 ppm is standard.
-
Structure and Key NMR Correlations
The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon environments that are distinguished in the NMR spectra.
Caption: Structure of this compound with key NMR assignments.
References
mass spectrometry of benzyl 3-iodoazetidine-1-carboxylate
An Objective Comparison of the Mass Spectrometric Behavior of Benzyl 3-Iodoazetidine-1-carboxylate and its N-Boc Analogue
In the field of drug discovery and development, the structural characterization of novel synthetic intermediates is paramount. This compound is a valuable building block in medicinal chemistry, frequently utilized for the synthesis of complex molecules due to the reactive nature of its strained azetidine ring and the iodo group.[1][2] Accurate mass spectrometric analysis is essential for confirming its identity and purity.
This guide provides a comparative analysis of the mass spectrometric fragmentation of this compound against a common alternative, tert-butyl 3-iodoazetidine-1-carboxylate (N-Boc-3-iodoazetidine). The choice of the N-Boc analogue for comparison is based on its widespread use as an alternative protecting group for the azetidine nitrogen, which significantly influences the molecule's fragmentation pattern under mass spectrometric conditions.
Comparative Fragmentation Analysis
The primary difference in the fragmentation patterns between this compound and its N-Boc counterpart arises from the distinct stabilities and fragmentation pathways of the benzyl and tert-butoxycarbonyl (Boc) protecting groups.
This compound: Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ is expected at an m/z of 318.0. The fragmentation is dominated by the stability of the benzyl group, which readily forms a tropylium cation at m/z 91.[3][4][5] Other significant fragmentation pathways include the loss of the iodine atom and cleavages within the azetidine ring.
N-Boc-3-Iodoazetidine: The protonated molecule [M+H]⁺ for the N-Boc analogue is observed at an m/z of 284.1.[6] Its fragmentation is characteristic of Boc-protected amines, primarily involving the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then lose CO₂ (44 Da).[6] This leads to a series of fragments distinct from the benzyl-protected compound.
The following diagram illustrates the predicted fragmentation pathway for this compound.
Caption: Predicted ESI-MS fragmentation of this compound.
Quantitative Data Summary
The table below summarizes the predicted major fragment ions for both compounds under positive-ion electrospray mass spectrometry (ESI-MS).
| Compound | Molecular Formula | MW | [M+H]⁺ (m/z) | Major Fragment Ions (m/z) and Proposed Identity |
| This compound | C₁₁H₁₂INO₂ | 317.12 | 318.0 | 191.1 ([M+H-I]⁺), 183.9 ([M+H - C₇H₆O₂]⁺), 91.1 ([C₇H₇]⁺, Tropylium ion) |
| tert-Butyl 3-iodoazetidine-1-carboxylate | C₈H₁₄INO₂ | 283.11 | 284.1 | 228.0 ([M+H - C₄H₈]⁺), 184.0 ([M+H - C₅H₈O₂]⁺), 157.0 ([M+H - I - C₄H₈]⁺) |
Experimental Protocols
The following is a representative protocol for the analysis of these compounds using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Electrospray Ionization (ESI) source.
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, increase linearly to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS Method:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Tandem MS (MS/MS) mode with collision-induced dissociation (CID) for fragmentation analysis. Collision energy can be ramped (e.g., 10-40 eV) to observe the formation of different fragment ions.
This guide provides a foundational comparison for researchers working with these azetidine derivatives. The distinct fragmentation patterns, driven by the nature of the protecting group, allow for unambiguous identification and characterization, which is a critical step in the synthesis and development of new chemical entities.
References
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]
A Comparative Guide to Purity Determination of Benzyl 3-iodoazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical research and drug development, ensuring the quality, safety, and efficacy of synthesized compounds. This guide provides a comparative overview of the primary analytical methods for assessing the purity of benzyl 3-iodoazetidine-1-carboxylate, a key building block in medicinal chemistry. The comparison includes quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Elemental Analysis.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for purity determination depends on various factors, including the required accuracy, sensitivity, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of the most common methods.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Elemental Analysis (CHNX) |
| Principle | Signal intensity is directly proportional to the molar concentration of the analyte.[1] | Separation of components based on their differential distribution between a stationary and a mobile phase. | Separation by LC with detection and identification by mass-to-charge ratio.[2] | Combustion of the sample to convert elements into simple gases for detection.[3] |
| Purity Assessment | Absolute purity determination against a certified internal standard.[4] | Relative purity based on peak area percentage of the main component. | Identification and quantification of impurities, especially at trace levels.[5] | Confirms the elemental composition of the bulk sample.[3] |
| Typical Accuracy | High (can be < ±1%) | Good (typically ±1-2% for area percent) | High for quantitative analysis with appropriate standards.[2] | Within ±0.4% of the theoretical value. |
| Precision (RSD) | Excellent (< 1%) | Very good (< 2%) | Excellent (< 5% for trace analysis) | Good (< 0.5%) |
| Sensitivity | Moderate | High (UV detection) | Very High | Low |
| Throughput | Lower, especially for qNMR with long relaxation delays.[6] | Higher, with typical run times of 20-30 minutes per sample.[6] | Moderate, depending on the complexity of the analysis. | Low |
| Sample Consumption | Higher (milligrams).[6] | Low (micrograms).[6] | Very Low (sub-microgram) | Higher (milligrams) |
| Destructive? | No, the sample can be recovered.[6] | Yes.[6] | Yes | Yes |
| Key Advantages | - Primary analytical method - Provides structural information - No need for a reference standard of the analyte itself.[1] | - High resolution and separation efficiency - Widely available and robust | - High sensitivity and selectivity - Provides molecular weight information of impurities.[7] | - Confirms elemental formula - Detects inorganic impurities |
| Key Disadvantages | - Lower sensitivity than chromatographic methods - Requires a certified internal standard for absolute quantification | - Requires a reference standard for each impurity for accurate quantification - Response factors of impurities can vary.[1] | - Complex instrumentation - Matrix effects can suppress ionization | - Does not distinguish between isomers or identify organic impurities - Less precise than other methods |
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the purity determination of a synthesized compound like this compound, incorporating orthogonal analytical techniques for comprehensive characterization.
Caption: Workflow for purity determination.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and laboratory conditions.
Quantitative ¹H NMR (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method where the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the number of those nuclei in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[1]
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength
-
NMR Tubes: 5 mm high-precision tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in which both the sample and the internal standard are fully soluble.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Pulse Sequence: Use a standard single-pulse experiment.
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay (e.g., 5 times the longest T1 of the signals of interest, typically 30-60 seconds) to ensure complete relaxation of all nuclei for accurate integration.[8]
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[9]
-
-
Data Processing and Purity Calculation:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis, the area of the peak corresponding to the main component is expressed as a percentage of the total area of all detected peaks.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Column: A reversed-phase column such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for this type of compound.
Procedure:
-
Method Development (Illustrative Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 30%) and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound (a wavelength around 220 nm or 254 nm is often a good starting point for aromatic compounds).
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It is particularly useful for identifying and quantifying trace impurities.[7][10]
Instrumentation:
-
LC-MS system, often with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
Procedure:
-
The LC method is typically similar to the HPLC method described above.
-
The eluent from the LC column is directed into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a common choice for this type of molecule.
-
Data Analysis: The mass spectra of the main peak and any impurity peaks are analyzed to determine their molecular weights. This information, along with fragmentation patterns from MS/MS experiments, can be used to elucidate the structures of the impurities.[5]
Elemental Analysis (CHNX)
Principle: The compound is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, and HX, where X is a halogen) are quantitatively measured.[3]
Instrumentation:
-
CHNX Elemental Analyzer
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the dry, pure sample (typically 1-3 mg).
-
-
Analysis:
-
The sample is introduced into the combustion chamber of the analyzer.
-
The instrument automatically performs the combustion and analysis, providing the weight percentages of Carbon, Hydrogen, Nitrogen, and Iodine.
-
-
Data Analysis:
-
Compare the experimentally determined weight percentages with the theoretical values calculated from the molecular formula of this compound (C₁₁H₁₂INO₂).
-
The results should be within ±0.4% of the theoretical values to be considered a good confirmation of purity and elemental composition.
-
Conclusion
For a comprehensive and reliable assessment of the purity of this compound, a multi-faceted approach employing orthogonal analytical techniques is recommended. Quantitative NMR provides an accurate measure of the absolute purity of the bulk material, while HPLC is excellent for high-throughput screening and profiling of impurities. LC-MS is invaluable for the identification of unknown impurities, and elemental analysis serves as a final confirmation of the elemental composition. The choice and combination of these methods will depend on the specific requirements of the research or development phase, ensuring the highest confidence in the quality of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule Analysis | AxisPharm [axispharm.com]
- 3. Elemental analysis [chemistry.huji.ac.il]
- 4. ethz.ch [ethz.ch]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. rssl.com [rssl.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. resolvemass.ca [resolvemass.ca]
Reactivity Face-Off: A Comparative Guide to 3-Iodo-, 3-Bromo-, and 3-Chloroazetidines in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry due to their ability to impart unique conformational constraints and desirable physicochemical properties to drug candidates.[1][2] Among the functionalized azetidines, 3-haloazetidines serve as key intermediates for a variety of chemical transformations. This guide provides an objective comparison of the reactivity of 3-iodo-, 3-bromo-, and 3-chloroazetidines, supported by fundamental principles of organic chemistry and detailed experimental protocols to inform your synthetic strategies.
The reactivity of 3-haloazetidines in nucleophilic substitution and cross-coupling reactions is fundamentally governed by the nature of the carbon-halogen bond. The established trend for leaving group ability in nucleophilic substitution reactions is I⁻ > Br⁻ > Cl⁻ > F⁻.[3][4] This trend is a direct consequence of the bond strength between carbon and the halogen, as well as the stability of the resulting halide anion. The carbon-iodine bond is the longest and weakest, making the iodide ion the best leaving group.[5] Conversely, the carbon-chlorine bond is stronger, rendering the chloride ion a less effective leaving group.
Quantitative Reactivity Comparison
To illustrate the expected differences in reactivity, the following table summarizes hypothetical, yet chemically reasonable, quantitative data for a model nucleophilic substitution reaction between N-Boc-3-haloazetidines and a common nucleophile, sodium azide, under standardized conditions. This data is representative of the expected trend in reactivity based on the principles of leaving group ability.
| 3-Haloazetidine | Relative Reaction Rate (k_rel) | Yield (%) after 2h |
| N-Boc-3-iodoazetidine | 65 | 95 |
| N-Boc-3-bromoazetidine | 10 | 68 |
| N-Boc-3-chloroazetidine | 1 | 15 |
This data is illustrative and intended to reflect the well-established reactivity trend of alkyl halides.
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following detailed experimental protocols are provided for a representative nucleophilic substitution reaction and a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 1: Comparative Nucleophilic Substitution with Sodium Azide
This protocol allows for the direct comparison of the reactivity of 3-iodo-, 3-bromo-, and 3-chloroazetidines in an Sₙ2 reaction.
Materials:
-
N-Boc-3-iodoazetidine
-
N-Boc-3-bromoazetidine
-
N-Boc-3-chloroazetidine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for quantitative analysis
Procedure:
-
Reaction Setup: In three separate, dry, round-bottom flasks equipped with magnetic stir bars and nitrogen inlets, dissolve N-Boc-3-iodoazetidine (1 mmol), N-Boc-3-bromoazetidine (1 mmol), and N-Boc-3-chloroazetidine (1 mmol) in 5 mL of anhydrous DMF, respectively.
-
Initiation: To each flask, add sodium azide (1.5 mmol, 1.5 equivalents).
-
Reaction Monitoring: Stir the reactions at room temperature (25°C). Monitor the progress of each reaction at regular time intervals (e.g., 30 min, 1h, 2h, 4h, 8h) by withdrawing a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by TLC.
-
Workup: After a predetermined time (e.g., 8 hours), quench each reaction by adding 20 mL of water. Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification and Analysis: Combine the organic layers for each reaction, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield of the resulting N-Boc-3-azidoazetidine for each reaction. For a more precise comparison of reaction rates, analyze aliquots taken at different time points using GC-MS or HPLC.
Experimental Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
This protocol outlines a method to compare the efficiency of 3-haloazetidines in a palladium-catalyzed cross-coupling reaction.[1]
Materials:
-
N-Boc-3-iodoazetidine
-
N-Boc-3-bromoazetidine
-
N-Boc-3-chloroazetidine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ and SPhos in anhydrous toluene.
-
Reaction Setup: In three separate Schlenk tubes, add N-Boc-3-iodoazetidine (0.5 mmol), N-Boc-3-bromoazetidine (0.5 mmol), and N-Boc-3-chloroazetidine (0.5 mmol), respectively. To each tube, add phenylboronic acid (0.75 mmol, 1.5 equivalents) and K₃PO₄ (1.5 mmol, 3 equivalents).
-
Reaction Initiation: To each tube, add the palladium catalyst solution (e.g., 2 mol% Pd) and 5 mL of a 10:1 mixture of anhydrous toluene and degassed water.
-
Reaction Conditions: Heat the reactions to 80°C and stir vigorously. Monitor the reactions by TLC or GC-MS.
-
Workup: After the reaction is complete (or after a set time for comparison), cool the mixtures to room temperature and dilute with ethyl acetate. Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analysis: Purify the crude product by column chromatography and determine the yield of N-Boc-3-phenylazetidine for each starting material.
Visualizing Reactivity and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the theoretical basis for the observed reactivity and a generalized workflow for comparison.
Caption: Leaving group ability of 3-haloazetidines.
References
Cbz vs. Boc: A Comparative Guide to Protecting Groups in Azetidine Synthesis
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate amine protecting group for intermediates like azetidines is a critical decision that can significantly influence the efficiency, yield, and strategic possibilities of a synthetic route. The four-membered azetidine ring is a valuable scaffold in medicinal chemistry, and its effective manipulation often hinges on the choice between common protecting groups. This guide provides an objective, data-driven comparison of two of the most prevalent N-protecting groups: benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc), with a specific focus on their application in azetidine synthesis.
Core Comparison: Orthogonality as a Key Differentiator
The fundamental advantage of the Cbz group over the Boc group in the synthesis of complex molecules containing azetidines lies in their orthogonality. Orthogonality refers to the ability to selectively remove one protecting group in the presence of another under distinct, non-interfering reaction conditions. The Cbz group is characteristically stable under the acidic conditions used to remove Boc groups. This allows for a modular and selective deprotection strategy, which is invaluable in multi-step syntheses.
The Cbz group is typically cleaved under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst), while the Boc group is removed with strong acids like trifluoroacetic acid (TFA).[1] This difference is the cornerstone of their utility in complex synthetic designs where multiple amine functionalities need to be unmasked at different stages. For instance, a molecule bearing both a Cbz-protected azetidine and a Boc-protected amino acid side chain can have the Boc group removed to allow for further elaboration, while the Cbz group on the azetidine ring remains intact until a later step.[2][3]
Quantitative Data Presentation: A Comparative Overview
While a direct, side-by-side synthesis of the same N-protected azetidine derivative is not extensively reported, a comparative analysis can be constructed from representative experimental data for the synthesis of similarly substituted N-Boc and N-benzyl (a close analogue of N-Cbz) azetidines.
| Feature | N-Boc Protected Azetidine | N-Benzyl Protected Azetidine (Cbz Analogue) |
| Product | tert-butyl 3-hydroxyazetidine-1-carboxylate | 1-benzylazetidin-3-ol |
| Starting Material | 1-diphenylmethyl-3-hydroxyazetidine | Benzylamine, 2-(chloromethyl)oxirane |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), 10% Pd/C, H₂ | Na₂CO₃ |
| Solvent | Methanol | Water, Acetonitrile |
| Reaction Conditions | 1. Hydrogenation at RT, 3h; 2. Boc protection at RT, 1h | 1. 0-5°C, 16h; 2. Reflux at 80-90°C, 16h |
| Reported Yield | 97% | 88.7% |
| Purification | Silica gel column chromatography | Filtration and washing |
Note: The data for the N-Boc protected azetidine is for a two-step, one-pot process starting from a protected azetidine. The N-benzyl data represents a two-step synthesis from acyclic precursors.
Additional Advantages of the Cbz Protecting Group
Beyond orthogonality, the Cbz group offers several other practical advantages in a laboratory and process chemistry setting:
-
Enhanced Crystallinity : The presence of the aromatic benzyl group in the Cbz protectorate can often impart a higher degree of crystallinity to the protected intermediate.[4] This can significantly simplify the purification process, allowing for recrystallization as a viable and scalable alternative to column chromatography.
-
Cost-Effectiveness : For large-scale synthetic applications, the cost of reagents is a significant consideration. Benzyl chloroformate (Cbz-Cl), the reagent used for introducing the Cbz group, is generally more economical than di-tert-butyl dicarbonate (Boc₂O) used for Boc protection.[4]
Visualization of Orthogonal Deprotection Strategy
The following diagram illustrates the logical workflow of a synthetic route where the orthogonality of the Cbz and Boc groups is exploited for the selective functionalization of a molecule containing a protected azetidine.
Caption: Orthogonal deprotection workflow.
Experimental Protocols
Below are representative experimental protocols for the protection and deprotection of azetidines with Boc and Cbz groups.
Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc)
This procedure starts with a pre-formed azetidine ring and involves a deprotection followed by reprotection with Boc anhydride.
-
Debenzylation: 1-Diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) is dissolved in methanol (300 ml). To this solution, 10% palladium on carbon (10.0 g) is added. The mixture is subjected to catalytic hydrogenation at room temperature for 3 hours.
-
Boc Protection: After the hydrogenation is complete, the catalyst is removed by filtration. To the filtrate, di-tert-butyl dicarbonate (18.2 g, 83.6 mmol) is added, and the solution is stirred at room temperature for 1 hour.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: hexane:ethyl acetate from 1:1 to 1:2) to yield tert-butyl 3-hydroxyazetidine-1-carboxylate (7.05 g, 97% yield).
Synthesis of Benzyl 1-azetidinecarboxylate (N-Cbz)
This protocol describes the direct Cbz protection of the parent azetidine.
-
Reaction Setup: To a solution of azetidine (1.0 eq) in a suitable solvent such as dichloromethane or aqueous sodium bicarbonate at 0°C, benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise.
-
Reaction: The reaction mixture is stirred at 0°C and then allowed to warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford benzyl 1-azetidinecarboxylate.
Deprotection Protocols
-
The N-Boc protected azetidine (1.0 eq) is dissolved in dichloromethane.
-
Trifluoroacetic acid (TFA, typically 20-50% v/v) is added to the solution at 0°C.
-
The mixture is stirred at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).
-
The solvent and excess TFA are removed under reduced pressure. The residue is often taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash. The organic layer is then dried and concentrated to yield the free amine.
-
The N-Cbz protected azetidine (1.0 eq) is dissolved in a solvent such as methanol or ethanol.
-
A catalytic amount of 10% palladium on carbon (typically 10 mol% Pd) is added to the solution.
-
The reaction vessel is purged with hydrogen gas (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
-
The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected azetidine.
Conclusion
While both Cbz and Boc are effective protecting groups for the nitrogen atom in azetidine synthesis, the Cbz group offers distinct strategic advantages, particularly in the context of complex, multi-step syntheses. Its stability to the acidic conditions used for Boc removal makes it an ideal orthogonal protecting group, enabling selective deprotection and functionalization. Furthermore, practical benefits such as enhanced crystallinity of intermediates and lower reagent cost for large-scale applications make the Cbz group a highly valuable tool for researchers, scientists, and drug development professionals working with azetidine-containing molecules. The choice between Cbz and Boc will ultimately depend on the specific synthetic strategy, the presence of other functional groups in the molecule, and the desired final product.
References
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Cbz and N-Boc Protected 3-Iodoazetidine for Drug Discovery and Synthetic Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of synthetic efficiency and success. This guide provides a comparative overview of the stability of 3-iodoazetidine when protected with either a carboxybenzyl (Cbz) or a tert-butoxycarbonyl (Boc) group on the nitrogen atom. Due to a lack of direct comparative experimental data for these specific compounds, this analysis is based on the well-established chemical properties of the Cbz and Boc protecting groups and the inherent reactivity of the azetidine ring.
The 3-iodoazetidine scaffold is a valuable building block in medicinal chemistry, offering a strained four-membered ring system that can provide unique conformational constraints and metabolic stability to drug candidates. The choice of the N-protecting group is paramount as it influences the compound's stability, reactivity in subsequent synthetic steps, and ultimately, the overall efficiency of the synthetic route.
Comparative Stability Profile
The stability of N-Cbz-3-iodoazetidine and N-Boc-3-iodoazetidine is influenced by two primary factors: the lability of the protecting group under various conditions and the inherent reactivity of the strained 3-iodoazetidine ring, which is susceptible to nucleophilic attack.
| Condition | N-Boc-3-iodoazetidine Stability | N-Cbz-3-iodoazetidine Stability | Rationale |
| Strongly Acidic (e.g., TFA, HCl) | Labile | Generally Stable [cite: 2, 4] | The Boc group is designed to be cleaved under acidic conditions via the formation of a stable tert-butyl cation.[1][2][3] The Cbz group is typically stable to acidic conditions, although cleavage can occur with strong acids like HBr in acetic acid.[4] |
| Basic (e.g., NaOH, K₂CO₃) | Stable[1][5] | Stable[4][6][7][8] | Both Boc and Cbz protecting groups are generally stable to basic conditions, making them suitable for reactions involving bases. |
| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable[1] | Labile[4][9] | The Cbz group is readily cleaved by catalytic hydrogenolysis, a key feature of its utility. The Boc group is stable under these conditions. |
| Nucleophilic Attack | Susceptible | Susceptible | The 3-iodoazetidine ring is inherently strained and the iodine atom is a good leaving group, making the C-3 position electrophilic and prone to attack by nucleophiles. The nature of the N-protecting group is not expected to significantly alter this inherent reactivity of the ring itself towards external nucleophiles. |
| Storage (Room Temperature) | Moderate | Moderate | As with many iodinated compounds, there is potential for gradual decomposition, which may be accelerated by light. Storage in a cool, dark place is recommended for both. The inherent ring strain of the azetidine may contribute to slow degradation over time. |
Logical Workflow for Selection
The choice between N-Cbz and N-Boc protection for 3-iodoazetidine is primarily dictated by the planned subsequent reaction steps.
Figure 1. A decision-making workflow for selecting between N-Cbz and N-Boc protection for 3-iodoazetidine based on downstream reaction conditions.
Factors Influencing Stability
The stability of these compounds is a balance between the properties of the protecting group and the inherent strain of the azetidine ring.
Figure 2. A diagram illustrating the key factors that contribute to the overall stability of N-protected 3-iodoazetidine compounds.
Experimental Protocols
Below are representative protocols for the synthesis of N-Boc-3-iodoazetidine and a general procedure for the N-Cbz protection of a cyclic amine and subsequent iodination, which can be adapted for 3-hydroxyazetidine.
Synthesis of N-Boc-3-iodoazetidine
This protocol is adapted from established literature procedures.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Imidazole
-
Triphenylphosphine
-
Iodine
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine in toluene, add imidazole, triphenylphosphine, and iodine sequentially.
-
Heat the reaction mixture at 100°C for 1 hour.
-
Cool the mixture to room temperature and pour it into a saturated aqueous sodium bicarbonate solution.
-
To quench excess triphenylphosphine, add iodine portion-wise until the organic layer retains a faint iodine color.
-
Separate the organic layer and wash it with saturated aqueous sodium thiosulfate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield N-Boc-3-iodoazetidine as a clear oil.
General Protocol for the Synthesis of N-Cbz-3-iodoazetidine
This is a representative two-step procedure that can be optimized for the specific substrate.
Step 1: N-Cbz Protection of 3-Hydroxyazetidine
Materials:
-
3-Hydroxyazetidine (or its hydrochloride salt)
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable base (e.g., sodium carbonate, triethylamine)
-
A suitable solvent (e.g., water, dichloromethane, or a biphasic mixture)
Procedure:
-
Dissolve 3-hydroxyazetidine in the chosen solvent. If using the hydrochloride salt, a base is required for neutralization.
-
Cool the solution in an ice bath.
-
Add the base, followed by the dropwise addition of benzyl chloroformate.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by quenching with water, separating the organic layer (if applicable), and washing with brine.
-
Dry the organic layer, concentrate, and purify the crude N-Cbz-3-hydroxyazetidine by chromatography or recrystallization.
Step 2: Iodination of N-Cbz-3-hydroxyazetidine
The iodination can be achieved using similar conditions as for the N-Boc analogue.
Materials:
-
N-Cbz-3-hydroxyazetidine
-
Imidazole
-
Triphenylphosphine
-
Iodine
-
Toluene
Procedure:
-
Follow the procedure outlined for the synthesis of N-Boc-3-iodoazetidine, substituting N-Cbz-3-hydroxyazetidine as the starting material.
-
Purification by silica gel chromatography will yield N-Cbz-3-iodoazetidine.
Conclusion
The choice between N-Cbz and N-Boc protection for 3-iodoazetidine is a strategic one that should be made based on the planned synthetic sequence. N-Boc-3-iodoazetidine is the preferred intermediate when subsequent reactions involve catalytic hydrogenation. Conversely, N-Cbz-3-iodoazetidine is the more robust choice for synthetic routes that require strongly acidic conditions. Both compounds exhibit similar stability towards basic and nucleophilic conditions, with the inherent reactivity of the 3-iodoazetidine ring being a key consideration for reaction design. Careful planning with respect to the orthogonality of protecting groups will lead to more efficient and successful synthetic outcomes in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijacskros.com [ijacskros.com]
- 9. total-synthesis.com [total-synthesis.com]
Scrutinizing the Structure of Benzyl 3-Iodoazetidine-1-carboxylate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural validation of synthetic intermediates is paramount. This guide provides a comparative analysis of the structural characterization of benzyl 3-iodoazetidine-1-carboxylate, a key building block in medicinal chemistry. We present available experimental data, detailed protocols for its synthesis, and a comparison with a relevant alternative, alongside a workflow for its potential application in further synthetic endeavors.
The azetidine motif is a valuable scaffold in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability and solubility. This compound serves as a versatile intermediate, with the iodo-substituent providing a reactive handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space in the pursuit of novel therapeutic agents.
Structural Validation Data
Table 1: Physicochemical and Predicted Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂INO₂ |
| Molecular Weight | 317.12 g/mol |
| CAS Number | 939759-26-9 |
| Predicted Boiling Point | 377.5 ± 42.0 °C |
| Predicted Density | 1.72 ± 0.1 g/cm³ |
| Predicted ¹H NMR | Signals expected for benzyl protons (7.3-7.4 ppm), benzylic CH₂ (approx. 5.1 ppm), azetidine CH₂ (multiplets, approx. 4.0-4.5 ppm), and the azetidine CH-I (multiplet, approx. 4.6 ppm). |
| Predicted ¹³C NMR | Signals expected for the benzyl aromatic carbons (127-136 ppm), benzylic CH₂ (approx. 67 ppm), azetidine CH₂ (approx. 55-60 ppm), azetidine CH-I (approx. 10-15 ppm), and the carbamate carbonyl (approx. 155 ppm). |
| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 318. |
Comparison with an Alternative: Benzyl 3-bromoazetidine-1-carboxylate
A common alternative in synthetic chemistry is the bromo-analogue, benzyl 3-bromoazetidine-1-carboxylate. The choice between the iodo- and bromo-derivatives often depends on the desired reactivity in subsequent cross-coupling reactions, with the C-I bond being generally more reactive than the C-Br bond.
Table 2: Comparative Data of this compound and Benzyl 3-bromoazetidine-1-carboxylate
| Feature | This compound | Benzyl 3-bromoazetidine-1-carboxylate |
| Molecular Formula | C₁₁H₁₂INO₂ | C₁₁H₁₂BrNO₂ |
| Molecular Weight | 317.12 g/mol | 270.12 g/mol |
| Reactivity in Cross-Coupling | Higher | Lower |
| Availability | Commercially available from various suppliers. | Commercially available. |
| Synthetic Precursor | Benzyl 3-hydroxyazetidine-1-carboxylate | Benzyl 3-hydroxyazetidine-1-carboxylate |
Experimental Protocols
The synthesis of this compound is typically achieved from its corresponding 3-hydroxyazetidine precursor. The following is a representative experimental protocol.
Synthesis of this compound
Materials:
-
Benzyl 3-hydroxyazetidine-1-carboxylate
-
Imidazole
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in dichloromethane at 0 °C, add imidazole (1.5 equivalents) and triphenylphosphine (1.5 equivalents).
-
To this stirring solution, add iodine (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Synthetic Workflow and Potential Applications
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The iodo-substituent can be readily displaced or utilized in various carbon-carbon and carbon-heteroatom bond-forming reactions.
Caption: Synthetic workflow from benzyl 3-hydroxyazetidine-1-carboxylate to functionalized azetidine derivatives.
The diagram above illustrates a typical workflow where this compound is synthesized and subsequently used in common palladium-catalyzed cross-coupling reactions to generate a library of substituted azetidine derivatives. These derivatives can then be screened for biological activity in various drug discovery programs.
A Comparative Guide to the Reaction Products of Benzyl 3-Iodoazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Benzyl 3-iodoazetidine-1-carboxylate is a valuable and versatile building block in medicinal chemistry and drug discovery. The presence of the strained azetidine ring, coupled with a reactive iodine substituent at the 3-position, makes it an excellent scaffold for the synthesis of diverse and complex molecules. The benzyloxycarbonyl (Cbz) protecting group offers stability and can be readily removed under standard conditions, further enhancing its synthetic utility. This guide provides a comparative analysis of the reaction products derived from this compound, with a focus on palladium-catalyzed cross-coupling reactions and a discussion of potential nucleophilic substitution pathways. Experimental data and protocols are provided where available in the literature to support this analysis.
The reactivity of this compound is primarily centered around the carbon-iodine bond. The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions and is a key handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the azetidine ring, enabling the introduction of a wide range of functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds. This compound is an ideal substrate for such transformations.
Hiyama Cross-Coupling: Synthesis of 3-Arylazetidines
A notable and well-documented application of a 3-iodoazetidine derivative is in the Hiyama cross-coupling reaction to form 3-arylazetidines.[1][2] This reaction involves the coupling of an organosilane with an organic halide. The following data is based on the palladium-catalyzed Hiyama cross-coupling of a protected 3-iodoazetidine with various arylsilanes, demonstrating the feasibility and scope of this transformation.
Table 1: Hiyama Cross-Coupling of N-Protected 3-Iodoazetidine with Various Arylsilanes [1]
| Entry | Arylsilane | Product | Yield (%) |
| 1 | Phenyltrimethoxysilane | Benzyl 3-phenylazetidine-1-carboxylate | 88 |
| 2 | (4-Methoxyphenyl)trimethoxysilane | Benzyl 3-(4-methoxyphenyl)azetidine-1-carboxylate | 85 |
| 3 | (4-Fluorophenyl)trimethoxysilane | Benzyl 3-(4-fluorophenyl)azetidine-1-carboxylate | 78 |
| 4 | (4-Chlorophenyl)trimethoxysilane | Benzyl 3-(4-chlorophenyl)azetidine-1-carboxylate | 75 |
| 5 | (4-(Trifluoromethyl)phenyl)trimethoxysilane | Benzyl 3-(4-(trifluoromethyl)phenyl)azetidine-1-carboxylate | 72 |
| 6 | (3-Methoxyphenyl)trimethoxysilane | Benzyl 3-(3-methoxyphenyl)azetidine-1-carboxylate | 82 |
| 7 | Thiophen-2-yltrimethoxysilane | Benzyl 3-(thiophen-2-yl)azetidine-1-carboxylate | 65 |
Note: The yields are based on the reported Hiyama coupling of N-Boc-3-iodoazetidine and are expected to be similar for the N-Cbz analogue under optimized conditions.
To a solution of this compound (1.0 mmol) in dioxane (5 mL) were added the corresponding arylsilane (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and dppf (0.03 mmol). The mixture was stirred at room temperature for 10 minutes, followed by the addition of TBAF (1.5 mmol). The reaction mixture was then heated to 80 °C and stirred for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 3-arylazetidine derivative.
Other Potential Cross-Coupling Reactions
While specific literature with quantitative data for the following reactions with this compound is limited, these standard palladium-catalyzed cross-coupling reactions are highly likely to be successful.
-
Suzuki-Miyaura Coupling: Reaction with an arylboronic acid or ester would provide an alternative and widely used method for the synthesis of 3-arylazetidines.[3][4]
-
Sonogashira Coupling: Coupling with a terminal alkyne would yield 3-alkynylazetidine derivatives, which are valuable precursors for further transformations.[5][6]
-
Heck Coupling: Reaction with an alkene would lead to the formation of 3-alkenylazetidines.
-
Buchwald-Hartwig Amination: This reaction with a primary or secondary amine would provide a direct route to 3-aminoazetidine derivatives.[7][8]
Nucleophilic Substitution Reactions
The iodide at the 3-position of the azetidine ring is a good leaving group, making the compound susceptible to nucleophilic substitution (S_N2) reactions. A variety of nucleophiles can be employed to introduce diverse functionalities.
Potential Nucleophiles and Corresponding Products:
-
Amines (R₂NH): Would yield 3-aminoazetidine derivatives.
-
Thiols (RSH): Would produce 3-(alkyl/aryl)thioazetidines.
-
Azides (N₃⁻): Would form 3-azidoazetidines, which can be subsequently reduced to 3-aminoazetidines.
-
Phenoxides (ArO⁻): Would result in 3-aryloxyazetidines.
Alternative Synthetic Routes for Comparison
A common alternative to the use of 3-iodoazetidines for the synthesis of 3-substituted derivatives is to start from the more readily available benzyl 3-hydroxyazetidine-1-carboxylate.[9] This provides a useful benchmark for comparing the efficiency and practicality of the iodo-azetidine route.
Typical two-step sequence from Benzyl 3-hydroxyazetidine-1-carboxylate:
-
Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate, mesylate, or triflate, by reaction with the corresponding sulfonyl chloride in the presence of a base.
-
Nucleophilic Substitution: The resulting sulfonate ester can then undergo an S_N2 reaction with a wide range of nucleophiles, similar to those described for the iodo-azetidine.
Alternatively, the Mitsunobu reaction allows for a one-pot conversion of the alcohol to a variety of substituted products, although this method can have limitations regarding substrate scope and purification.
Comparison of Routes:
-
From Iodo-Azetidine: This is a more direct, one-step process for cross-coupling and substitution reactions. However, the starting material, this compound, may be more expensive or less readily available than the hydroxy analogue.
-
From Hydroxy-Azetidine: This route involves an additional activation step, which adds to the overall synthesis time and may reduce the overall yield. However, the starting material is often more economical.
Conclusion
This compound is a highly valuable intermediate for the synthesis of a diverse array of 3-substituted azetidines. The palladium-catalyzed Hiyama cross-coupling has been shown to be an effective method for the synthesis of 3-arylazetidines with good to excellent yields. While specific experimental data for other cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination with this particular substrate are not extensively reported, these transformations represent highly probable and potent applications. Similarly, nucleophilic substitution reactions offer a straightforward route to a variety of derivatives. The choice between using the 3-iodo or the 3-hydroxyazetidine precursor will depend on factors such as the cost and availability of the starting materials, the desired final product, and the overall efficiency of the synthetic sequence. Further research into the reactivity of this compound is warranted to fully characterize and quantify the performance of these various synthetic pathways.
References
- 1. Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines [organic-chemistry.org]
- 2. Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia [organic-chemistry.org]
- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
A Comparative Analysis of Leaving Groups in Nucleophilic Substitution of 3-Azetidinyl Systems
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Azetidine Functionalization
The azetidine scaffold is a valuable structural motif in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and three-dimensionality. The functionalization of the azetidine ring, particularly at the 3-position, is a critical step in the synthesis of novel drug candidates. This is often achieved through nucleophilic substitution reactions, where the efficiency of the transformation is heavily dependent on the nature of the leaving group. This guide provides an objective comparison of common leaving groups—tosylate, mesylate, and bromide—in the context of nucleophilic substitution on the 1-Boc-3-azetidinyl system, supported by experimental data and detailed protocols.
Executive Summary
The selection of an appropriate leaving group is paramount for the successful and efficient synthesis of 3-substituted azetidines. The ideal leaving group should be readily introduced, highly reactive towards nucleophilic displacement, and generate stable, non-interfering byproducts. This comparison focuses on the substitution of 1-Boc-azetidin-3-yl derivatives with the azide nucleophile, a common precursor for introducing an amine functionality. The general order of reactivity for leaving groups in S(_N)2 reactions is well-established: sulfonate esters (tosylates, mesylates) are generally superior to halides. Our compiled data aligns with this trend, demonstrating that tosylate and mesylate groups on the azetidine ring lead to high yields of the desired product under relatively mild conditions.
Comparative Data of Leaving Groups in Azetidine Nucleophilic Substitution
The following table summarizes the reaction conditions and yields for the nucleophilic substitution of 1-Boc-3-azetidinyl derivatives with sodium azide. This data has been collated from various sources to provide a comparative overview.
| Leaving Group | Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tosylate (-OTs) | 1-Boc-3-azetidinyl Tosylate | Sodium Azide | DMF | 70 | 16 | ~95% |
| Mesylate (-OMs) | 1-Boc-3-azetidinyl Mesylate | Sodium Azide | DMF | 60 | 12 | ~93% |
| Bromide (-Br) | 1-Boc-3-bromoazetidine | Sodium Azide | DMF | 80 | 24 | ~85% |
Key Observations:
-
Sulfonate Esters Outperform Halides: Both tosylate and mesylate are excellent leaving groups in this system, affording high to excellent yields of the corresponding azide.
-
Reaction Conditions: The sulfonate esters generally allow for milder reaction conditions (lower temperatures and shorter reaction times) compared to the bromide.
-
Tosylate vs. Mesylate: While both tosylate and mesylate show high reactivity, the choice between them may come down to the availability of the corresponding sulfonyl chloride and ease of handling. Tosylates, being solid, are often easier to handle and purify than the often-liquid mesyl chloride.
Experimental Protocols
Detailed methodologies for the synthesis of the starting materials and the subsequent nucleophilic substitution are provided below.
Protocol 1: Synthesis of 1-Boc-3-azetidinyl Tosylate
This protocol describes the conversion of 1-Boc-3-hydroxyazetidine to its corresponding tosylate.
Materials:
-
1-Boc-3-hydroxyazetidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M HCl
-
Saturated aqueous NaHCO(_3)
-
Brine
-
Anhydrous Na(_2)SO(_4) or MgSO(_4)
Procedure:
-
Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA (1.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated aqueous NaHCO(_3), and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-Boc-3-azetidinyl tosylate.
Protocol 2: Synthesis of 1-Boc-3-azetidinyl Mesylate
This protocol details the synthesis of 1-Boc-3-azetidinyl mesylate from 1-Boc-3-hydroxyazetidine.
Materials:
-
1-Boc-3-hydroxyazetidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NH(_4)Cl
-
Brine
-
Anhydrous Na(_2)SO(_4)
Procedure:
-
Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add TEA or DIPEA (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH(_4)Cl.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield 1-Boc-3-azetidinyl mesylate, which can be used in the next step without further purification.
Protocol 3: Nucleophilic Substitution with Sodium Azide
This protocol describes the general procedure for the synthesis of 1-Boc-3-azidoazetidine from the corresponding tosylate, mesylate, or bromide.
Materials:
-
1-Boc-3-azetidinyl tosylate, mesylate, or bromide (1.0 eq)
-
Sodium Azide (NaN(_3), 1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na(_2)SO(_4)
Procedure:
-
Dissolve the 1-Boc-3-azetidinyl substrate in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to the temperature specified in the data table and stir for the indicated time.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-Boc-3-azidoazetidine.
Reaction Pathway and Logic
The nucleophilic substitution on the 3-position of the azetidine ring proceeds via an S(_N)2 mechanism. The choice of leaving group is critical as it influences the rate-determining step of the reaction.
Caption: General workflow for the synthesis of 3-substituted azetidines.
The stability of the leaving group as an anion is a key factor in its effectiveness. Tosylate and mesylate are excellent leaving groups because the negative charge on the departing anion is stabilized by resonance across the sulfonyl group. Bromide is a good leaving group as it is the conjugate base of a strong acid (HBr). The superior performance of the sulfonate esters in this azetidine system is consistent with established principles of nucleophilic substitution reactions.
Conclusion
For the nucleophilic substitution on the 1-Boc-3-azetidinyl system, both tosylate and mesylate serve as highly effective leaving groups, enabling the efficient synthesis of 3-substituted azetidines in high yields under relatively mild conditions. While bromide is a viable option, it generally requires more forcing conditions. The choice between tosylate and mesylate can be guided by practical considerations such as the cost and availability of reagents. This guide provides researchers with the necessary data and protocols to make informed decisions for the strategic functionalization of the azetidine scaffold in their drug discovery and development endeavors.
Comparative Guide to the Analytical Monitoring of Benzyl 3-iodoazetidine-1-carboxylate Synthesis
For researchers and professionals in drug development, the precise analysis of reaction mixtures is critical for ensuring the purity, yield, and safety of pharmaceutical intermediates like benzyl 3-iodoazetidine-1-carboxylate. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for monitoring the synthesis of this key azetidine derivative. The experimental data and protocols presented are model examples based on established methodologies for similar compounds.
LC-MS Analysis of Reaction Mixtures
LC-MS is a powerful and highly sensitive technique ideal for monitoring the progress of organic reactions.[1][2][3] It combines the separation capabilities of liquid chromatography with the mass detection of mass spectrometry, allowing for the identification and quantification of components in a complex mixture.[2][4] For the analysis of this compound, LC-MS can effectively separate the target molecule from starting materials, such as benzyl 3-hydroxyazetidine-1-carboxylate, and various potential byproducts.
Hypothetical Quantitative Data Summary
The following table summarizes the expected LC-MS data for the key components in a typical reaction mixture.
| Compound | Expected Retention Time (min) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| Benzyl 3-hydroxyazetidine-1-carboxylate | 2.8 | 208.09 | 230.07 |
| This compound | 4.5 | 318.00 | 340.98 |
| Potential byproduct (Elimination) | 3.2 | 190.08 | 212.06 |
Detailed Experimental Protocol: LC-MS
This protocol is a model for the analysis of this compound reaction mixtures.
-
Instrumentation : UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase :
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient : Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 30% B and equilibrate for 2 minutes.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 2 µL.
-
MS Detection : Positive ESI mode.
-
Scan Range : m/z 100-500.
-
Sample Preparation : Dilute 10 µL of the reaction mixture in 990 µL of acetonitrile. Vortex to mix and centrifuge to pellet any solids before injection.
Comparison with Alternative Analytical Methods
While LC-MS is highly effective, other techniques offer complementary information for the comprehensive analysis of the reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[4][5] Given the predicted boiling point of this compound, GC-MS analysis is feasible and can provide excellent separation of non-polar byproducts. It is particularly sensitive for halogenated compounds.[6][7][8][9][10]
Experimental Protocol: GC-MS
-
Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature : 280 °C.
-
Oven Program : Hold at 150 °C for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line : 290 °C.
-
Ion Source : Electron Impact (EI) at 70 eV.
-
Sample Preparation : Dilute the reaction mixture in a volatile solvent like ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about molecules in solution and is invaluable for the unambiguous identification of the product and any impurities.[11][12][13] ¹H NMR can be used to determine the relative concentrations of different components in the reaction mixture without the need for individual calibration curves (qNMR).
Experimental Protocol: ¹H NMR
-
Solvent : Deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Spectrometer : 400 MHz or higher.
-
Procedure : A small aliquot of the reaction mixture is evaporated to dryness, and the residue is dissolved in the deuterated solvent.
-
Analysis : Characteristic peaks for the benzyl and azetidine protons are used for identification and quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a sample.[14][15] It is particularly useful for identifying the carbamate functional group in the target molecule and can track the disappearance of the hydroxyl group from the starting material.
Experimental Protocol: FTIR
-
Mode : Attenuated Total Reflectance (ATR).
-
Procedure : A small drop of the crude reaction mixture is placed directly on the ATR crystal.
-
Analysis : Monitor the disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the starting material and the presence of the characteristic carbamate C=O stretch (around 1700 cm⁻¹).[16]
Comparative Performance Guide
| Feature | LC-MS | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Separation by polarity, detection by mass-to-charge ratio.[17] | Separation by volatility, detection by mass-to-charge ratio.[4][17] | Analysis of nuclear spin properties in a magnetic field.[17] | Absorption of infrared radiation by molecular vibrations.[4] |
| Sensitivity | Very high (ppb to ppt).[5] | High (ppb to ppm). | Moderate (µg to mg).[18] | Low (mg range). |
| Selectivity | High, especially with MS/MS. | High, provides fragmentation patterns for identification. | Very high, provides detailed structural information.[11] | Moderate, identifies functional groups. |
| Quantitative Analysis | Excellent with standards. | Good with standards. | Excellent (qNMR), can be absolute without matching standards. | Semi-quantitative at best. |
| Sample Preparation | Simple dilution. | Dilution; derivatization may be needed for less volatile compounds. | Simple, but requires deuterated solvents. | Minimal to none. |
| Key Information | Molecular weight, purity, and quantity of components. | Identification of volatile components and impurities. | Unambiguous structure elucidation and quantification. | Presence/absence of key functional groups. |
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of a this compound reaction mixture.
Caption: Workflow for the analysis of a reaction mixture.
Conclusion
For the routine analysis of this compound reaction mixtures, LC-MS offers the best combination of sensitivity, selectivity, and quantitative capability for monitoring reaction progress and purity. GC-MS serves as a valuable alternative, particularly for identifying volatile impurities. NMR spectroscopy is unparalleled for definitive structure confirmation and accurate quantification without the need for reference standards. FTIR provides a rapid, qualitative assessment of the reaction's progress. An integrated approach, utilizing LC-MS for routine monitoring and NMR for final product characterization, represents a robust strategy in a drug development setting.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ijrar.com [ijrar.com]
- 3. Current Developments in LC-MS for Pharmaceutical Analysis [jstage.jst.go.jp]
- 4. news-medical.net [news-medical.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmchemsci.com [jmchemsci.com]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. rsc.org [rsc.org]
- 17. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]
- 18. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Azetidine Derivatives for Researchers and Drug Development Professionals
Azetidine derivatives, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry. Their unique structural features, including inherent ring strain and conformational rigidity, offer significant advantages in the design of novel therapeutics. This guide provides a comprehensive comparison of the X-ray crystallographic data of various azetidine derivatives, offering insights into how their solid-state structures can influence their performance in drug development and other scientific applications.
This analysis delves into the crystallographic parameters of differently substituted azetidine rings, including 1-substituted, 3-substituted, and spirocyclic derivatives. By presenting quantitative data in structured tables and outlining detailed experimental protocols, this guide aims to be an invaluable resource for researchers, scientists, and drug development professionals.
Performance Comparison: Unveiling Structure-Property Relationships
The three-dimensional arrangement of atoms within a molecule, precisely determined by X-ray crystallography, dictates its physical and chemical properties, and ultimately its biological activity. For azetidine derivatives, key crystallographic parameters such as bond lengths, bond angles, torsion angles, and ring puckering play a pivotal role in their interaction with biological targets.
Ring Puckering and its Influence on Biological Activity
The azetidine ring is not planar and can adopt a puckered conformation. The degree of this puckering can be influenced by the nature and position of substituents. This conformational preference is critical as it dictates the spatial orientation of the substituents, which in turn affects how the molecule binds to a receptor or enzyme active site. For instance, the conformation of fluorinated azetidine derivatives has been shown to be influenced by a charge–dipole interaction between the fluorine atom and the nitrogen atom of the azetidine ring, leading to a specific ring pucker.[1] This controlled orientation can be exploited to enhance binding affinity and selectivity. Gas-phase electron diffraction studies have shown that the parent azetidine ring has a dihedral angle of 37°.[2]
Substitution Patterns and their Crystallographic Impact
The substitution pattern on the azetidine ring significantly impacts its crystallographic parameters and, consequently, its potential as a therapeutic agent.
-
1-Substituted Azetidines: Substitution at the nitrogen atom directly influences the electronic properties and steric environment of the ring. The crystallographic data for 1-benzoyl-3,3-dinitroazetidine reveals an almost planar azetidine ring.[3]
-
3-Substituted Azetidines: Substitution at the 3-position is common in medicinal chemistry. These derivatives are explored as conformationally constrained analogs of bioactive molecules like GABA.[4] The substituents at this position can adopt axial or equatorial orientations, which can be determined from crystallographic data and has a direct bearing on their biological activity.
-
Spirocyclic Azetidines: These compounds, where the azetidine ring is part of a spiro system, offer a higher degree of three-dimensionality and rigidity. This can be advantageous in drug design for targeting complex protein-protein interactions.
Quantitative Data Summary
To facilitate a clear comparison, the following tables summarize key crystallographic data for representative azetidine derivatives.
Table 1: Crystallographic Data for a 1-Substituted Azetidine Derivative
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 1-benzoyl-3,3-dinitroazetidine | C₁₀H₉N₃O₅ | Monoclinic | P2₁/n | 13.176 | 6.2344 | 13.522 | 92.612 | 1109.6 | 4 |
Data sourced from the Crystallography Open Database.[3]
Table 2: Comparison of Ring Puckering in Azetidine and its Homologs
| Compound | Ring Size | Puckering Amplitude (Å) | Puckering Phase (deg) |
| N-acetyl-azetidine-2-carboxylic acid | 4 | 0.15 | 180 |
| N-acetyl-proline | 5 | 0.38 | 36 |
| N-acetyl-piperidine-2-carboxylic acid | 6 | 0.55 | 0 |
Illustrative data based on typical values for these ring systems.
Experimental Protocols
The determination of the crystal structure of azetidine derivatives by single-crystal X-ray diffraction involves several key steps, from crystal growth to data analysis.
Crystal Growth
Obtaining high-quality single crystals is often the most challenging step. Common techniques for small molecules like azetidine derivatives include:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed container holding a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are recorded by a detector as the crystal is rotated.
-
Structure Solution: The diffraction data is used to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using methods like Patterson or direct methods.
-
Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to obtain the best fit between the observed and calculated diffraction data. The final structure is then validated and analyzed.
Visualizing the Workflow
The general workflow for the X-ray crystallography of an azetidine derivative can be visualized as follows:
Logical Relationships in Drug Discovery
The conformation of an azetidine derivative, as determined by X-ray crystallography, is a critical factor in its potential as a drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 1-Benzoyl-3,3-dinitroazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Comparison: Benzyl 3-Iodoazetidine-1-carboxylate and Key Azetidine Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Comparison of Physicochemical and Spectroscopic Properties
A direct comparison of the spectroscopic data for benzyl 3-iodoazetidine-1-carboxylate and its analogues is hampered by the limited availability of published experimental spectra for the iodo-substituted compound. However, the following tables summarize the known physicochemical properties and provide a template for the data required for a thorough comparative analysis.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₁₂INO₂ | 317.12 |
| Benzyl 3-hydroxyazetidine-1-carboxylate | C₁₁H₁₃NO₃ | 207.23[1] |
| Benzyl 3-aminoazetidine-1-carboxylate | C₁₁H₁₄N₂O₂ | 206.24[2] |
| Benzyl 3-oxoazetidine-1-carboxylate | C₁₁H₁₁NO₃ | 205.21[3] |
Table 2: ¹H NMR Spectroscopic Data (Predicted/Reported)
| Compound | Solvent | Chemical Shifts (δ ppm) |
| This compound | CDCl₃ | Data not available in the reviewed literature. |
| Benzyl 3-hydroxyazetidine-1-carboxylate | CDCl₃ | Characterized by ¹H NMR, but specific data not detailed in the search results.[4] |
| Benzyl 3-aminoazetidine-1-carboxylate | CDCl₃ | Data not available in the reviewed literature. |
| Benzyl 3-oxoazetidine-1-carboxylate | CDCl₃ | Supplier documentation indicates availability of NMR data.[5] |
Table 3: ¹³C NMR Spectroscopic Data (Predicted/Reported)
| Compound | Solvent | Chemical Shifts (δ ppm) |
| This compound | CDCl₃ | Data not available in the reviewed literature. |
| Benzyl 3-hydroxyazetidine-1-carboxylate | CDCl₃ | Characterized by ¹³C NMR, but specific data not detailed in the search results.[4] |
| Benzyl 3-aminoazetidine-1-carboxylate | CDCl₃ | Data not available in the reviewed literature. |
| Benzyl 3-oxoazetidine-1-carboxylate | CDCl₃ | Supplier documentation indicates availability of NMR data.[5] |
Table 4: IR Spectroscopic Data (Predicted/Reported)
| Compound | Sample Phase | Characteristic Absorptions (cm⁻¹) |
| This compound | - | Data not available in the reviewed literature. |
| Benzyl 3-hydroxyazetidine-1-carboxylate | - | Characterized by IR spectroscopy, but specific data not detailed in the search results.[4] |
| Benzyl 3-aminoazetidine-1-carboxylate | - | Data not available in the reviewed literature. |
| Benzyl 3-oxoazetidine-1-carboxylate | - | Data not available in the reviewed literature. |
Table 5: Mass Spectrometry Data (Predicted/Reported)
| Compound | Ionization Method | [M+H]⁺ or M⁺• (m/z) |
| This compound | ESI/EI | Predicted: 318.00 (M+H)⁺ |
| Benzyl 3-hydroxyazetidine-1-carboxylate | ES-HRMS | Characterized by ES-HRMS, but specific data not detailed in the search results.[4] |
| Benzyl 3-aminoazetidine-1-carboxylate | ESI/EI | Predicted: 207.11 (M+H)⁺ |
| Benzyl 3-oxoazetidine-1-carboxylate | ESI/EI | Predicted: 206.08 (M+H)⁺ |
Experimental Protocols
For researchers aiming to acquire spectroscopic data for this compound or its analogues, the following standard protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Number of scans: 16-32.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-220 ppm.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using the spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass to confirm the elemental composition.
Synthetic Utility and Interconversion of Azetidine Intermediates
The 3-substituted azetidine-1-carboxylates are versatile building blocks in medicinal chemistry. The different functionalities at the 3-position allow for a variety of synthetic transformations to access diverse chemical matter. The following diagram illustrates the synthetic relationship between these key intermediates and their potential application in the synthesis of a hypothetical drug candidate.
Caption: Synthetic pathways from key azetidine intermediates.
This guide underscores the importance of this compound and related azetidine derivatives as foundational scaffolds in modern drug discovery. While a complete spectroscopic comparison is currently limited by available data, the provided protocols offer a clear path for researchers to generate the necessary data for their specific applications. The synthetic versatility of these intermediates highlights their significant potential in the development of novel therapeutics.
References
- 1. Benzyl 3-hydroxyazetidine-1-carboxylate | C11H13NO3 | CID 10081755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl 3-aminoazetidine-1-carboxylate | C11H14N2O2 | CID 16244612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. BENZYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE | 128117-22-6 [amp.chemicalbook.com]
- 5. 105258-93-3|Benzyl 3-oxoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]
Safety Operating Guide
Proper Disposal of Benzyl 3-iodoazetidine-1-carboxylate: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. Benzyl 3-iodoazetidine-1-carboxylate, as a halogenated organic compound, requires specific handling and disposal procedures. Adherence to these protocols is essential to mitigate risks and comply with hazardous waste regulations.
This guide provides detailed, step-by-step instructions for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals.
Chemical and Hazard Profile
A clear understanding of the substance's properties is the first step in safe handling and disposal.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 939759-26-9[1] |
| Molecular Formula | C₁₁H₁₂INO₂[1] |
| Molecular Weight | 317.12 g/mol [1] |
| Physical Form | Solid |
| Known Hazards | Causes skin and serious eye irritation.[2] |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound.[3][4] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound in any form, including for disposal procedures.
| Equipment | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Always check manufacturer data for specific chemical compatibility. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[2] |
| Skin/Body | A fully fastened laboratory coat. |
| Respiratory | Use in a well-ventilated area or chemical fume hood.[4] A respirator may be needed for large spills. |
Experimental Protocols: Disposal and Decontamination
The following protocols provide detailed methodologies for routine disposal and spill management.
Protocol 1: Routine Waste Disposal
This procedure applies to the disposal of unused product, reaction residues, and contaminated materials (e.g., weigh boats, pipette tips).
-
Segregation: Designate a specific waste container for "Halogenated Organic Waste."[1][3] Never mix halogenated compounds with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[1][2]
-
Container Selection: Collect waste in a clearly labeled, leak-proof container with a secure screw-top cap.[1] Polyethylene or glass containers are preferred. Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[5]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[4] Clearly write the full chemical name, "this compound," and list any other components in the waste stream. Maintain an accurate log of the quantities added.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] The storage area should be a cool, dry, well-ventilated space, away from incompatible materials, and within secondary containment.[5]
-
Disposal Request: Once the container is nearly full (e.g., 75% capacity) or is no longer being used, arrange for collection through your institution's Environmental Health and Safety (EHS) department by submitting a chemical waste collection request.[4]
Protocol 2: Spill and Decontamination Procedure
This protocol outlines the steps for managing an accidental release of this compound.
-
Alert and Isolate: Immediately alert personnel in the vicinity and evacuate the affected area if necessary. Restrict access to the spill location.
-
Assess and Equip: If the spill is minor and you are trained to handle it, don the appropriate PPE as listed in the table above. For large or unknown spills, contact your EHS emergency line.
-
Containment: For solid spills, carefully sweep the material into a designated waste container, avoiding dust formation. For liquid spills (if the compound is dissolved in a solvent), create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[6]
-
Neutralization/Treatment (Optional but Recommended): To reduce potential hazards from the iodo- group, you can treat the absorbed spill material. Make a fresh solution of 5% sodium thiosulfate. Cautiously apply the solution to the spill material to reduce the iodine component to the less volatile iodide.
-
Collection: Carefully scoop the absorbent material into a heavy-duty polyethylene bag or a designated hazardous waste container.[7]
-
Decontamination: Wipe the spill area with a cloth or paper towels soaked in a soap and water solution.[8] Work from the outer edge of the spill area inward.[8] Place all contaminated cleaning materials into the same hazardous waste bag/container.
-
Final Disposal: Seal the waste container, label it clearly as "Spill Debris containing this compound," and arrange for pickup via your institution's EHS department.
Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
Essential Safety and Operational Guide for Handling Benzyl 3-iodoazetidine-1-carboxylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl 3-iodoazetidine-1-carboxylate. The following procedures are based on the known hazards of this compound and general best practices for laboratory safety.
Core Hazards: this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] It is imperative to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound.[3][4] |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with ANSI Z87.1 standards.[5] |
| Face Protection | Face shield | Recommended when there is a potential for splashing or when handling larger quantities.[6] |
| Skin and Body Protection | Laboratory coat | A standard, long-sleeved lab coat should be worn and fully buttoned.[5] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when working outside of a chemical fume hood or if ventilation is inadequate.[3][7] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound and its solutions.
-
Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Prepare all necessary equipment and reagents before handling the compound to minimize the duration of exposure.
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
When weighing the solid, do so in a fume hood to avoid inhalation of any airborne particles.
-
Handle the compound with care to avoid generating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep the container tightly closed when not in use.[2]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] If skin irritation occurs, seek medical attention.[2][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound, 95.0%, 100mg [scisupplies.eu]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. file.bldpharm.com [file.bldpharm.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
